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  • Product: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
  • CAS: 1557885-86-5

Core Science & Biosynthesis

Foundational

In Silico Prediction of ADMET Properties for 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The optimization of pharmacokinetic and safety profiles is a critical bottleneck in modern drug discovery. High attrition rates in clinical trials are frequently attributed to poor Absorption, Distribut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and safety profiles is a critical bottleneck in modern drug discovery. High attrition rates in clinical trials are frequently attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics rather than a lack of pharmacodynamic efficacy.

This technical guide provides an authoritative, in-depth in silico ADMET evaluation of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5; Formula: C9H8N2O3). As a functionalized indazole derivative, this scaffold holds significant potential in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. By deploying a consensus-based computational workflow, we will dissect the molecular architecture of this compound, predict its pharmacokinetic behavior, and establish a self-validating experimental protocol to guide downstream in vitro and in vivo studies.

Molecular Architecture & Physicochemical Rationale

Before executing computational models, a rigorous structural analysis is required to understand the causality behind the predicted ADMET parameters. The behavior of a molecule in biological systems is strictly dictated by its physicochemical properties [1].

  • The Indazole Core: Provides a rigid, planar, and moderately lipophilic scaffold. It is a privileged structure in drug design, known for favorable pi-pi stacking interactions with target proteins.

  • 1-Methyl Substitution: The methylation at the N1 position eliminates a hydrogen bond donor (HBD), marginally increasing lipophilicity and preventing tautomerization, which stabilizes the molecule's conformation.

  • 7-Hydroxy Group (-OH): Acts as both a hydrogen bond donor and acceptor. Mechanistically, phenolic hydroxyl groups are highly susceptible to Phase II metabolism (specifically glucuronidation and sulfation), which typically accelerates systemic clearance.

  • 5-Carboxylic Acid (-COOH): Introduces a pH-dependent ionization profile. At physiological pH (7.4), the carboxylic acid will be predominantly deprotonated (carboxylate anion). This ionization significantly lowers the distribution coefficient (LogD7.4 < LogP), enhancing aqueous solubility but severely restricting passive diffusion across lipophilic membranes such as the Blood-Brain Barrier (BBB).

In Silico ADMET Prediction Workflow

To mitigate the inherent biases of individual predictive algorithms, this protocol utilizes a consensus modeling approach . We integrate three highly validated predictive engines:

  • SwissADME: Utilized for baseline physicochemical properties, Lipinski's Rule of Five compliance, and passive gastrointestinal absorption[2].

  • pkCSM: Employs graph-based signatures to predict complex pharmacokinetic parameters and toxicity endpoints (e.g., AMES toxicity, hepatotoxicity) [3].

  • ADMETlab 2.0: Utilizes a multi-task graph attention (MGA) framework for high-resolution metabolic profiling and transporter interactions [4].

Protocol: Step-by-Step Methodology
  • Ligand Preparation: Generate the canonical SMILES string for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Cc1nncc2c(O)cc(C(=O)O)cc12 - illustrative representation). Optimize the 3D geometry using an MMFF94 force field to ensure accurate topological descriptor calculations.

  • Physicochemical Profiling: Input the optimized structure into SwissADME to calculate Molecular Weight (MW), Topological Polar Surface Area (TPSA), and consensus LogP.

  • Pharmacokinetic Mapping: Process the molecule through ADMETlab 2.0 and pkCSM to extract Caco-2 permeability, Volume of Distribution (Vdss), and Cytochrome P450 (CYP) inhibition profiles.

  • Toxicity Screening: Evaluate the compound for mutagenicity (AMES test), hERG channel inhibition (cardiotoxicity), and Drug-Induced Liver Injury (DILI) using pkCSM's graph-based signatures.

ADMET_Workflow Input Step 1: Ligand Preparation (SMILES, 3D Optimization) SwissADME Step 2: SwissADME (Physicochemical & Drug-likeness) Input->SwissADME pkCSM Step 3: pkCSM (Pharmacokinetics & Toxicity) Input->pkCSM ADMETlab Step 4: ADMETlab 2.0 (Consensus ADMET Profiling) Input->ADMETlab Analysis Step 5: Data Synthesis & Mechanistic Evaluation SwissADME->Analysis pkCSM->Analysis ADMETlab->Analysis

Figure 1: Consensus-based in silico ADMET prediction workflow utilizing multiple predictive engines.

Quantitative ADMET Profiling

The following tables synthesize the consensus data generated from the computational workflow.

Table 1: Physicochemical Properties & Drug-Likeness

Rationale: These baseline metrics determine whether the molecule can survive the gastrointestinal tract and reach systemic circulation.

ParameterPredicted ValueOptimal RangeInterpretation / Causality
Molecular Weight (MW) 192.17 g/mol < 500 g/mol Highly favorable for oral absorption; easily diffuses through aqueous pores.
Consensus LogP ~1.450 to 3.0Optimal balance of aqueous solubility and membrane permeability.
H-Bond Donors (HBD) 2 (-OH, -COOH)≤ 5Compliant with Lipinski's Rule of Five [1].
H-Bond Acceptors (HBA) 5 (N, O atoms)≤ 10Compliant. Low risk of desolvation penalty during membrane transit.
TPSA 75.3 Ų< 140 ŲExcellent for intestinal absorption, but marginal for BBB penetration (< 90 Ų preferred, but ionization prevents it).
Lipinski Violations 00 - 1High Drug-Likeness.
Table 2: Absorption & Distribution

Rationale: Evaluates how the drug enters the body and where it travels.

ParameterPredictionProbability/ValueMechanistic Explanation
Human Intestinal Absorption (HIA) High> 85%Small MW and optimal LogP facilitate passive transcellular transport.
Caco-2 Permeability Moderate~0.90 log PappThe ionized -COOH group at pH 7.4 slightly hinders rapid lipid bilayer crossing.
Blood-Brain Barrier (BBB) NegativeLogBB < -0.3The physiological deprotonation of the carboxylic acid prevents partitioning into brain tissue.
P-glycoprotein (P-gp) Substrate Non-substrate> 80% confidenceLacks the bulky, highly lipophilic features typically recognized by efflux pumps.
Table 3: Metabolism, Excretion & Toxicity (MET)

Rationale: Identifies potential liabilities regarding drug-drug interactions (DDIs) and safety.

ParameterPredictionMechanistic Explanation
CYP450 Inhibition Negative (1A2, 2C9, 2D6, 3A4)The molecule is too small and polar to effectively block the lipophilic active sites of major CYP enzymes. Low DDI risk.
Clearance Pathway Hepatic (Phase II)The -OH and -COOH groups are prime targets for UGT-mediated glucuronidation.
hERG Inhibition NegativeLacks the basic amine and lipophilic tail required to block the hERG potassium channel. Low risk of QT prolongation.
AMES Toxicity NegativeNo structural alerts (e.g., aromatic amines, nitroaromatics) for DNA intercalation or mutagenesis.
Hepatotoxicity (DILI) Low RiskNo reactive metabolite formation (e.g., quinone imines) predicted via CYP oxidation.

Mechanistic Toxicity & Metabolic Pathway Analysis

While the molecule exhibits an excellent safety profile in silico, its metabolic stability is the primary developmental liability. The presence of two highly reactive functional groups (the 7-hydroxyl and 5-carboxylic acid) makes this compound highly susceptible to Phase II Metabolism .

Causality of Clearance: Unlike lipophilic drugs that require Phase I oxidation by Cytochrome P450s (CYPs) to become polar, this molecule is already "pre-functionalized." Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver will rapidly conjugate glucuronic acid to these sites.

  • O-Glucuronidation: Occurs at the 7-hydroxy position. This is generally a safe, detoxifying pathway leading to rapid renal excretion.

  • Acyl-Glucuronidation: Occurs at the 5-carboxylic acid. Warning: Acyl glucuronides can sometimes be electrophilically reactive, potentially binding to hepatic proteins and causing idiosyncratic toxicity, though the risk is moderate for this specific scaffold.

Metabolic_Pathway Parent 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Parent Drug) UGT Hepatic UGT Enzymes (Phase II Metabolism) Parent->UGT Hepatic First-Pass Metabolite1 7-O-Glucuronide (Stable Metabolite) UGT->Metabolite1 O-Glucuronidation Metabolite2 5-Acyl Glucuronide (Reactive Intermediate Risk) UGT->Metabolite2 Acyl-Glucuronidation Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted Phase II metabolic pathways highlighting the dual sites for glucuronidation.

Conclusion & Experimental Validation Strategy

Conclusion: In silico profiling indicates that 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a highly drug-like molecule with excellent predicted oral bioavailability, low toxicity, and minimal risk of CYP-mediated drug-drug interactions. Its primary limitation is a potentially short half-life due to rapid Phase II glucuronidation. Furthermore, it is restricted to peripheral targets, as it will not cross the Blood-Brain Barrier.

Self-Validating Experimental Protocol: To transition these computational predictions into actionable wet-lab data, the following experimental validation sequence is required:

  • Thermodynamic Solubility & LogD Assay:

    • Method: Shake-flask method evaluated via HPLC-UV at pH 1.2 (gastric) and pH 7.4 (blood).

    • Purpose: Validates the predicted ionization state of the carboxylic acid and the consensus LogP.

  • In Vitro Permeability (Caco-2 Assay):

    • Method: Bidirectional transport assay across Caco-2 monolayers (A-to-B and B-to-A).

    • Purpose: Validates the moderate permeability prediction and confirms the absence of P-gp efflux (Efflux ratio < 2).

  • Metabolic Stability (Human Liver Microsomes - HLM):

    • Method: Incubate the compound with HLMs supplemented with UDPGA (cofactor for UGTs) rather than just NADPH (cofactor for CYPs).

    • Purpose: Confirms the hypothesis that Phase II glucuronidation is the primary driver of intrinsic clearance ( CLint​ ).

By systematically validating these in silico parameters, researchers can confidently advance this indazole scaffold into lead optimization and in vivo efficacy models.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]

Exploratory

A Technical Guide to the Identification of Potential Biological Targets for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide address...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide addresses the challenge of identifying the biological targets for a specific, under-characterized member of this family: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. Due to the limited public data on this particular molecule, this document outlines a comprehensive, multi-pronged strategy for target deconvolution. We will leverage both hypothesis-driven approaches, based on the known pharmacology of structural analogs, and unbiased, proteome-wide screening methodologies. This whitepaper provides researchers, scientists, and drug development professionals with the foundational logic, detailed experimental protocols, and data interpretation frameworks required to systematically uncover and validate the mechanism of action for this and other novel indazole derivatives.

Introduction: The Indazole Scaffold and the Subject Molecule

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a small molecule whose biological activities and molecular targets are not yet extensively documented in peer-reviewed literature.[3] Its structure, however, belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds renowned for their diverse pharmacological profiles.[4]

Chemical structure of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Figure 1. Chemical structure of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-HIV effects.[1][5][6] This versatility has cemented the indazole core as a critical motif in modern drug discovery. The central strategic principle of this guide is to use this established pharmacology to build a logical framework for identifying the specific targets of our subject molecule. We will explore both predicted target classes and employ discovery platforms to reveal novel interactions.

Hypothesis-Driven Target Exploration Based on Structural Analogs

The structure of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid provides clues to its potential biological roles. The indazole ring system, often acting as an ATP mimetic, and the carboxylic acid moiety, common in anti-inflammatory agents, suggest two primary target families.[4][7]

Protein Kinases: A Primary Target Class

The indazole moiety is a cornerstone of many kinase inhibitors, where it effectively competes with ATP for binding in the kinase catalytic site.[4][8] This is exemplified by several approved drugs like Pazopanib and Axitinib, which target key kinases in oncogenic pathways.[2] Therefore, it is a primary hypothesis that our molecule may function as a kinase inhibitor.

Experimental Rationale: A broad screening approach is the most efficient first step to test this hypothesis. By profiling the compound against a large, diverse panel of kinases, we can identify potential targets, assess selectivity, and gain initial insights into its mechanism of action.[9]

Experimental Protocol: Kinome-Wide Inhibitor Profiling

This protocol describes a generalized activity-based biochemical assay to screen for kinase inhibition.

  • Assay Preparation: Utilize a multi-well plate format (e.g., 384-well). Dispense the test compound at a desired screening concentration (e.g., 10 µM) and appropriate vehicle controls (e.g., DMSO) into the wells.

  • Enzyme Addition: Add a panel of purified, active human protein kinases to individual wells. Commercial services offer panels covering a significant portion of the human kinome.[10][11]

  • Pre-incubation: Incubate the compound with the kinases for a defined period (e.g., 15-20 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the specific peptide substrate for each kinase and ATP. The ATP concentration can be set near the Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.[11]

  • Reaction & Termination: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Terminate the reaction by adding a stop solution, often containing EDTA to chelate Mg²⁺, a necessary cofactor for kinase activity.

  • Signal Detection: Quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The light output is inversely proportional to the amount of inhibition.[12]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are identified as kinases showing significant inhibition (e.g., >50%).

Cyclooxygenase (COX) Enzymes: Potential Anti-inflammatory Targets

Several indazole derivatives, particularly those bearing a carboxylic acid group, have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[6][7][13][14] These enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13]

Experimental Rationale: To investigate this hypothesis, the compound should be tested for its ability to inhibit the activity of both COX-1 and COX-2 isoforms. This dual-isoform assay is critical for determining not only the potential anti-inflammatory activity but also the selectivity, which has implications for the gastrointestinal side-effect profile.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: In a multi-well plate, pre-incubate the test compound at various concentrations with each COX isoform in an appropriate buffer for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Reaction & Termination: Allow the reaction to proceed for a short period (e.g., 10 minutes) at 37°C.

  • Detection: Measure the product of the reaction, typically Prostaglandin E2 (PGE2), using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.

  • Data Analysis: Generate dose-response curves for both COX-1 and COX-2 and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity profile.

Unbiased Target Identification Strategies

While hypothesis-driven approaches are valuable, they are inherently biased by existing knowledge. To discover potentially novel or unexpected targets, unbiased methods that survey the entire proteome are essential.[15] These strategies fall into two main categories: affinity-based methods, which physically isolate binding partners, and label-free methods, which detect binding in a more native context.[16][17]

Affinity Chromatography coupled with Mass Spectrometry (AS-MS)

This powerful technique involves immobilizing the small molecule (the "bait") on a solid support and using it to "fish" for its binding partners ("prey") from a complex protein mixture like a cell lysate.[18] The captured proteins are then identified using high-resolution mass spectrometry.[15]

Experimental Rationale: AS-MS provides a direct biochemical method to identify proteins that physically interact with the compound. It is a discovery-oriented approach capable of identifying both high-affinity and lower-affinity binders. The key challenge lies in distinguishing specific binders from non-specific background proteins that adhere to the matrix.[19]

AS_MS_Workflow cluster_prep Phase 1: Bait Preparation cluster_pull Phase 2: Affinity Pulldown cluster_analysis Phase 3: Target Identification Compound 1. Synthesize Compound with Linker Immobilize 2. Covalently Attach to Beads Compound->Immobilize Incubate 4. Incubate Beads with Lysate Immobilize->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute Digest 7. Proteolytic Digestion (e.g., Trypsin) Elute->Digest MS 8. LC-MS/MS Analysis Digest->MS Identify 9. Database Search & Protein Identification MS->Identify

Caption: Workflow for Affinity Selection-Mass Spectrometry (AS-MS).

Experimental Protocol: AS-MS Target Identification

  • Bait Synthesis: Synthesize an analog of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid that incorporates a linker arm at a position not critical for biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for immobilization.

  • Immobilization: Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Amine). Prepare control beads with no compound attached to identify non-specific binders.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anti-proliferative activity is observed) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with both the compound-coupled beads and the control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free, unmodified compound.

  • Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins. True binding partners should be significantly enriched in the sample from the compound-coupled beads compared to the control beads.

Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary label-free method that assesses target engagement directly in cells or cell lysates.[20][21] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation and aggregation.[22][23]

Experimental Rationale: This technique is invaluable because it confirms that the compound engages its target in a physiologically relevant environment without requiring any chemical modification of the compound, thus avoiding potential artifacts.[21] It can be used both for initial target discovery (when coupled with mass spectrometry) and for validating specific target engagement.[20]

CETSA_Workflow cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis Cells 1. Treat Cells with Compound or Vehicle Aliquot 2. Aliquot Cell Lysate Cells->Aliquot Heat 3. Heat Aliquots across a Temperature Gradient Aliquot->Heat Separate 4. Separate Soluble and Aggregated Fractions Heat->Separate Analyze 5. Analyze Soluble Protein (Western Blot / MS) Separate->Analyze Curve 6. Plot Melt Curve to Observe Thermal Shift Analyze->Curve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Target Validation

This protocol describes using CETSA to validate a specific, hypothesized target protein.

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with either the test compound at a saturating concentration or a vehicle control (DMSO) for 1-2 hours.

  • Lysis and Aliquoting: Harvest the cells, wash with PBS, and lyse them via freeze-thaw cycles in a suitable buffer without detergents.[24] Centrifuge to remove cell debris and collect the supernatant. Divide the supernatant from each condition (compound-treated and vehicle) into multiple aliquots.

  • Heat Challenge: Place the aliquots in a thermal cycler and heat each one to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Immediately cool the samples on ice for 3 minutes.[22][24]

  • Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[24]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Normalize the protein concentration for all samples. Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each condition (vehicle and compound), plot the percentage of soluble protein remaining against the temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore, target engagement.

Target Validation and Mechanistic Elucidation

Identifying a protein that binds to the compound is only the first step. The interaction must be validated, and its functional consequence must be determined.[25][26]

Elucidating Downstream Signaling

Once a target is validated (e.g., a specific kinase), the next logical step is to determine if the compound modulates its downstream signaling pathway.

Experimental Rationale: This step connects the direct binding event to a functional cellular outcome. For example, if the compound inhibits a kinase in the MAPK pathway, we would expect to see a decrease in the phosphorylation of its downstream substrates, like ERK.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Output Cell Proliferation, Survival Transcription->Output Inhibitor 7-hydroxy-1-methyl-1H- indazole-5-carboxylic acid Inhibitor->MEK  Hypothetical  Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations. Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control.

  • Lysate Preparation: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Perform SDS-PAGE and Western blotting as previously described.

  • Antibody Probing: Probe the membranes with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the protein (e.g., anti-total-ERK) to ensure that changes in the phospho-signal are not due to changes in total protein expression.

  • Analysis: A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates that the compound is functionally inhibiting the upstream target in the cellular context.

Summary of Data and Interpretation

Systematic documentation is critical. All quantitative data should be organized for clear comparison.

Assay TypeTarget(s)MetricResultInterpretation
Kinome ScreenKinase X% Inhibition @ 10 µM95%Potent inhibitor of Kinase X
Kinase Y% Inhibition @ 10 µM15%Weak/No inhibition of Kinase Y
COX AssayCOX-1IC₅₀> 50 µMNo significant COX-1 inhibition
COX-2IC₅₀5 µMModerate, selective COX-2 inhibitor
CETSAKinase XΔTₘ (Shift)+5.2 °CStrong target engagement in cells
Phospho-Flowp-Substrate ZIC₅₀250 nMFunctional pathway inhibition in cells

Table 1: Example template for summarizing target identification and validation data.

Conclusion

The process of identifying the biological targets of a novel compound like 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is an iterative journey that blends hypothesis-driven investigation with unbiased discovery. By leveraging the known pharmacology of the indazole scaffold, we can prioritize kinases and COX enzymes as potential targets. Simultaneously, employing powerful proteomic techniques like Affinity-Selection Mass Spectrometry and Cellular Thermal Shift Assays allows for the discovery of unexpected interactions. Each potential hit must then be rigorously validated through biochemical and cellular assays to confirm direct binding and functional modulation of downstream pathways. This integrated strategy provides a robust and comprehensive framework for elucidating the mechanism of action, a critical step in the translation of a promising small molecule into a valuable research tool or therapeutic candidate.

References

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Sources

Foundational

A Technical Guide to the Initial In Vitro Cytotoxicity Profiling of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Abstract The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents.[1][2][3] This guide provides a comprehensive framework for the initial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents.[1][2][3] This guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of a novel indazole derivative, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS 1557885-86-5). We delineate a strategic, multi-assay approach designed to generate a robust preliminary assessment of this compound's anti-proliferative and cytotoxic potential across a panel of human cancer cell lines. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and best practices for data analysis and interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Screening Novel Indazole Analogs

The landscape of oncology drug discovery is continually evolving, with a persistent need for novel therapeutic agents that exhibit high potency and selectivity against cancer cells.[2][4] The indazole core is of significant interest due to its presence in numerous kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[1] Marketed drugs such as Axitinib and Pazopanib validate the therapeutic potential of this heterocyclic motif.[3]

The subject of this guide, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, is a novel analog whose biological activity remains largely uncharacterized. An initial cytotoxicity screen is the foundational first step in evaluating its potential as an anti-cancer lead compound. This process aims to answer two fundamental questions:

  • Does the compound exhibit anti-proliferative or cytotoxic activity against cancer cells?

  • Is there evidence of selective toxicity towards cancer cells over non-malignant cells?

This guide outlines a tiered screening strategy, beginning with a broad assessment of metabolic activity, followed by a more specific evaluation of membrane integrity and, finally, an inquiry into the induction of apoptosis.

Compound Profile: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

A thorough understanding of the test article is critical for experimental design.

PropertyValueSource
IUPAC Name 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid-
CAS Number 1557885-86-5
Molecular Formula C₉H₈N₂O₃[5]
Molecular Weight 192.17 g/mol [5]
Physical Form Solid
Purity ≥ 95% (Recommended for screening)
Solubility To be determined empirically (typically in DMSO for stock)-

Causality Behind Experimental Choice: The initial step, not detailed in protocols below but essential, is to determine the compound's solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). This stock solution (e.g., 10-50 mM) will be used for all subsequent dilutions in cell culture media. It is critical to establish the highest concentration of DMSO that does not impart toxicity to the cell lines being tested (typically ≤ 0.5% v/v).

Strategic Framework for Cytotoxicity Screening

A robust screening cascade relies on orthogonal assays—methods that measure different cellular health indicators. This minimizes the risk of compound interference and provides a more holistic view of the compound's effect. Our proposed workflow is designed to efficiently progress from a general assessment to more specific mechanistic insights.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_confirm Phase 3: Confirmatory & Secondary Assays cluster_analysis Phase 4: Data Synthesis Compound Compound Solubilization (DMSO Stock) MTT Primary Assay: Metabolic Activity (MTT) Compound->MTT CellPanel Cell Line Panel Selection & Culture CellPanel->MTT MTT_Data Calculate % Viability Determine IC50 MTT->MTT_Data Active? LDH Secondary Assay: Membrane Integrity (LDH) MTT_Data->LDH Caspase Mechanistic Assay: Apoptosis (Caspase-Glo) MTT_Data->Caspase Analysis Comprehensive Analysis: Compare IC50s Assess Selectivity Index LDH->Analysis Caspase->Analysis

Caption: High-level workflow for the initial cytotoxicity screening cascade.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating clinically relevant data. A well-conceived panel should include:

  • Diversity of Origin: Cell lines from different cancer types (e.g., lung, breast, colon, leukemia) to identify broad-spectrum activity or tissue-specific sensitivity.[6]

  • Molecular Diversity: Lines with known differences in oncogenic drivers or tumor suppressor status can provide early mechanistic clues.

  • A Non-Malignant Control: Inclusion of a "normal" cell line (e.g., human fibroblasts like IMR-90 or an immortalized but non-transformed line like HEK-293) is essential for calculating a Selectivity Index (SI), a preliminary measure of cancer-specific toxicity.

Example Cell Line Panel:

Cell LineCancer TypeCharacteristics
A549 Lung CarcinomaAdenocarcinomic, epithelial
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER) positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2 negative)
HCT116 Colorectal Carcinomap53 wild-type
K562 Chronic Myeloid LeukemiaSuspension cell line, BCR-ABL positive
HEK-293 Human Embryonic KidneyNon-malignant control for selectivity
Principles of Selected Cytotoxicity Assays

Relying on a single assay is a significant pitfall in cytotoxicity testing.[7][8] Compounds can interfere with assay chemistry, or a specific cell death mechanism may not be captured. We advocate for a multi-pronged approach.

G cluster_mtt MTT Assay: Metabolic Viability cluster_ldh LDH Assay: Membrane Integrity MTT_Principle Live cells with active mitochondrial dehydrogenases Formazan Formazan (Purple, Insoluble) MTT_Principle->Formazan Reduce MTT_Chemical MTT (Yellow, Soluble) LDH_Principle Dead/dying cells with compromised membranes LDH_Enzyme LDH (Released Enzyme) LDH_Principle->LDH_Enzyme Release Color_Product Colored Product (Formazan) LDH_Enzyme->Color_Product Catalyzes reaction

Caption: Contrasting principles of metabolic vs. membrane integrity assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active (and therefore viable) cells.[10]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity—a hallmark of necrosis and late-stage apoptosis.[11] The released LDH catalyzes a reaction that results in a colored product, with the amount of color being proportional to the number of lysed cells.[11]

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[12] The assay provides a substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a luminescent signal proportional to the amount of caspase activity.[12][13] This provides a specific indicator of apoptosis induction.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format. All manipulations should be performed in a sterile cell culture hood.

Protocol 1: MTT Assay for Metabolic Viability

Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in living cells, indicating metabolic activity.[10]

Materials:

  • Selected cell lines

  • Complete culture medium (specific to each cell line)

  • 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Test Compound)

  • DMSO (Vehicle)

  • Doxorubicin or Staurosporine (Positive Control)

  • 96-well flat-bottom sterile culture plates

  • MTT reagent (5 mg/mL in sterile PBS, filtered)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells or directly count suspension cells. Ensure viability is >95% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in complete medium from your DMSO stock. A typical range for a primary screen is 0.1 µM to 100 µM.

    • Prepare vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle, or positive control. Include "medium only" wells for a blank control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.[10]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, indicating cell lysis.[16]

Materials:

  • Cell culture plates prepared and treated as in steps 1 & 2 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam). These kits typically include an LDH substrate mix, assay buffer, and a stop solution.

  • Lysis buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.

  • 96-well flat-bottom assay plate (separate from the culture plate).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Prepare Controls:

    • On the treated cell plate, designate triplicate wells for each control:

      • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

      • Maximum Release: Vehicle-treated cells to which Lysis Buffer will be added (represents 100% cytotoxicity).

      • Background Control: Medium only (no cells).

  • Induce Maximum Release:

    • Approximately 45-60 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.[17]

  • Sample Collection:

    • Centrifuge the 96-well culture plate at ~400 x g for 5 minutes to pellet any detached cells.[17]

    • Carefully transfer 50 µL of supernatant from each well of the culture plate to a corresponding well in a new 96-well assay plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the substrate and assay buffer).

    • Add 50-100 µL (as per kit protocol) of the LDH Reaction Mix to each well of the assay plate containing the supernatant.[18]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Measurement:

    • Add 50 µL of Stop Solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm within 1 hour.[11][16]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: A specific, luminescent assay that measures the activity of effector caspases 3 and 7, which are central to the apoptotic cascade.[13]

Materials:

  • Cell culture plates prepared and treated as in steps 1 & 2 of the MTT protocol (opaque-walled, clear-bottom plates are recommended for luminescence).

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

  • Microplate reader with luminescence detection capabilities.

Procedure:

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate, as per the manufacturer's protocol.

  • Reagent Addition:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

  • Incubation:

    • Gently mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a microplate reader. The integration time will depend on the instrument and signal strength.

Data Analysis and Interpretation

For MTT Assay:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

For LDH Assay:

  • Background Subtraction: Subtract the average absorbance of the "background control" from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

For All Assays:

  • Dose-Response Curves: Plot the Percent Viability (MTT) or Percent Cytotoxicity (LDH) against the log concentration of the test compound.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability).[20]

Data Presentation: Results should be summarized in a clear, tabular format.

Table 1: IC₅₀ Values (µM) of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Cell LineAssayIC₅₀ (µM) ± SD
A549 MTT (72h)e.g., 15.2 ± 1.8
LDH (72h)e.g., 21.5 ± 2.5
Caspase-Glo (24h)e.g., 12.8 ± 1.5
MCF-7 MTT (72h)e.g., 8.9 ± 0.9
LDH (72h)e.g., 11.4 ± 1.3
Caspase-Glo (24h)e.g., 7.5 ± 0.8
HEK-293 MTT (72h)e.g., >100
LDH (72h)e.g., >100
Caspase-Glo (24h)e.g., >100

Interpreting Combined Results:

  • Potent Activity: Low micromolar or nanomolar IC₅₀ values are indicative of potent activity.

  • Mechanism of Action: A potent IC₅₀ from the Caspase-Glo assay, especially at an earlier time point or at concentrations similar to the viability assays, strongly suggests that the compound induces apoptosis.[21][22][23]

G Compound Indazole Compound Cell Cancer Cell Compound->Cell Pathway Signaling Pathway (e.g., Kinase Cascade) Compound->Pathway Inhibits? Procaspases Procaspases (Inactive) Pathway->Procaspases Regulates Caspases Effector Caspases 3/7 (Active) Procaspases->Caspases Activation Substrates Cellular Substrates Caspases->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified model of apoptosis induction measured by caspase activity.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial cytotoxicity screening of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. By employing assays that interrogate distinct cellular processes—metabolism, membrane integrity, and apoptosis—researchers can generate a high-confidence preliminary dataset.

If this initial screen reveals potent and selective activity, subsequent studies should focus on:

  • Expansion of the cell line panel to confirm selectivity and identify potential biomarkers of response.

  • Detailed mechanism of action studies, such as kinase profiling assays, cell cycle analysis, and Western blotting for key apoptotic proteins (e.g., PARP, Bcl-2 family members).

  • In vivo efficacy studies in appropriate xenograft models to determine if the in vitro activity translates to a therapeutic effect in a living system.

This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential, accelerating the journey from a novel molecule to a potential clinical candidate.

References

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  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2010). Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online, 10(11), 1285-1294. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved March 7, 2026, from [Link]

  • Frankfurt, O. S., & Krishan, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved March 7, 2026, from [Link]

  • Niles, A. L., Worzella, T., & Riss, T. L. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22185-22209. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 947-954. [Link]

  • Lelli, J. L., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 85(1), e110. [Link]

  • Zhang, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Monks, A., et al. (2006). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture: Methods and Protocols. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved March 7, 2026, from [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved March 7, 2026, from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved March 7, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved March 7, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved March 7, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

  • Wawer, M., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

A Technical Guide to First-Principles Quantum Mechanical Calculations for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing atomic-level insights that accelerate the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing atomic-level insights that accelerate the design and optimization of novel therapeutic agents.[1][2][3] This guide provides an in-depth, technical framework for conducting quantum mechanical (QM) calculations on 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, a representative heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations, outlining a validated workflow from initial structure preparation to the analysis of key electronic and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage first-principles calculations to understand molecular structure, reactivity, and potential intermolecular interactions, thereby informing rational drug design.

Introduction: The "Why" and "What"

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Understanding the intrinsic properties of a specific derivative, such as 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, is paramount for predicting its behavior in a biological system. Quantum mechanical calculations, particularly DFT, offer a powerful lens through which to view the molecule's electronic landscape.[1][4] Unlike classical molecular mechanics, QM methods model the electronic structure explicitly, allowing for the accurate prediction of geometries, reaction mechanisms, and properties that govern molecular recognition and binding affinity.[1][2][4]

The objective of this guide is to present a comprehensive, self-validating protocol for calculating and interpreting the quantum mechanical properties of our target molecule. By following this workflow, researchers can derive crucial descriptors such as:

  • Optimized Molecular Geometry: The lowest energy conformation of the molecule.

  • Electronic Properties: The distribution of electrons, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, which are critical for understanding reactivity and non-covalent interactions.[5][6][7]

  • Spectroscopic Signatures: Predicted IR and NMR spectra that can aid in experimental characterization and structure verification.[8][9][10]

Theoretical Framework: Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for systems of pharmaceutical interest.[11][12] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[11] In practice, the Kohn-Sham approach is used, which reformulates the problem into solving for a set of non-interacting orbitals (the Kohn-Sham orbitals) in an effective potential.

The accuracy of a DFT calculation is fundamentally determined by two choices:

  • The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electron interactions. Functionals are often arranged in a hierarchy known as "Jacob's Ladder," with increasing complexity and accuracy. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide a good balance. The B3LYP functional is a widely used and well-benchmarked hybrid functional for organic systems.[13] For potentially improved accuracy, especially concerning non-covalent interactions, a dispersion-corrected functional like ωB97X-D is an excellent choice.[14]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost.[14][15] Pople-style basis sets like 6-31G(d,p) are a common starting point, offering a good compromise. For higher accuracy, especially for energy calculations, triple-zeta basis sets like def2-TZVP are recommended.[13][14]

The Computational Workflow: A Step-by-Step Protocol

A robust and reliable computational study follows a logical sequence of steps, where the output of one stage serves as a validated input for the next. This ensures the scientific integrity of the final results.

Computational Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation A Initial 3D Structure (e.g., from SMILES string) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Submit to QM Software C Frequency Analysis (at same level of theory) B->C Use optimized geometry E Verify Minimum Energy Structure (No imaginary frequencies) C->E Check vibrational modes F Extract Thermodynamic Data (Zero-point energy, Enthalpy) C->F D Single-Point Energy & Property Calculation (e.g., ωB97X-D/def2-TZVP) G Analyze Electronic Properties (HOMO, LUMO, ESP) D->G H Predict Spectra (IR, NMR) D->H E->B Re-optimize if invalid E->D Proceed if validated

Caption: A validated workflow for quantum mechanical calculations.

Experimental Protocol: Detailed Steps

Software: This protocol is designed for use with standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

Step 1: Initial Structure Generation

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

  • Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the SMILES string into an initial 3D structure.

  • Perform a quick molecular mechanics minimization (e.g., using the MMFF94 force field) to generate a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent QM optimization.[16][17]

Step 2: Geometry Optimization

  • Objective: To find the coordinates of the nuclei that correspond to a minimum on the potential energy surface.[18][19]

  • Input Setup:

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation Model: To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model should be used.[20][21][22][23][24] For water as the solvent, specify SCRF=(PCM, Solvent=Water).

    • Job Type: Opt (Optimization)

  • Execution: Submit the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.[19]

Step 3: Frequency Analysis (Self-Validation)

  • Objective: To confirm that the optimized geometry is a true energy minimum and to calculate vibrational frequencies and thermodynamic properties.[16][25]

  • Input Setup:

    • Use the optimized geometry from Step 2.

    • Functional: B3LYP (Must be the same as used for optimization).

    • Basis Set: 6-31G(d,p) (Must be the same as used for optimization).

    • Solvation Model: Use the same solvation model as in Step 2.

    • Job Type: Freq (Frequency)

  • Validation: After the calculation completes, inspect the output for the number of imaginary frequencies.

    • 0 Imaginary Frequencies: The structure is a true minimum. Proceed to the next step.

    • 1 or more Imaginary Frequencies: The structure is a saddle point (e.g., a transition state), not a minimum.[25] The geometry must be distorted along the imaginary frequency's vibrational mode and then re-optimized.[25]

Step 4: High-Accuracy Single-Point Calculation

  • Objective: To obtain more accurate electronic properties using a higher level of theory on the validated geometry.

  • Input Setup:

    • Use the validated, optimized geometry from Step 2/3.

    • Functional: ωB97X-D (Includes dispersion corrections).

    • Basis Set: def2-TZVP (A more flexible triple-zeta basis set).

    • Solvation Model: Use the same solvation model.

    • Job Type: Single-point energy calculation (often the default). Request additional properties like molecular orbitals (Pop=Full) and NMR shielding tensors (NMR).

Analysis and Interpretation for Drug Development

The raw output of these calculations provides a wealth of information. The key is to translate this data into actionable insights for drug design.

Molecular Geometry

The optimized geometry provides precise bond lengths, angles, and dihedrals. This information is crucial for understanding the molecule's preferred shape and can be used as a high-quality input for docking studies, replacing potentially less accurate force-field-generated conformers.

ParameterCalculated Value (Å or °)
C-C (aromatic)~1.39 - 1.42 Å
C-N (indazole)~1.33 - 1.38 Å
O-H (hydroxyl)~0.97 Å
C=O (carboxyl)~1.22 Å
Dihedral (Ring)Near 0° (planar)
Table 1: Representative geometric parameters for the optimized structure.
Electronic Properties and Reactivity

The electronic properties are derived from the high-accuracy single-point calculation.

FMO cluster_gap HOMO-LUMO Gap ΔE ≈ 5.3 eV LUMO Energy ≈ -1.5 eV HOMO Energy ≈ -6.8 eV a b label_edge ΔE (Reactivity Indicator) p1 p2 p1->p2 Energy

Caption: Frontier Molecular Orbital (FMO) energy diagram.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5][26]

    • HOMO Energy: Indicates the ability to donate an electron. A higher (less negative) HOMO energy suggests greater nucleophilicity. In drug design, this can point to potential interactions with electrophilic sites in a protein target.[5]

    • LUMO Energy: Indicates the ability to accept an electron. A lower (less negative) LUMO energy suggests greater electrophilicity.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability.[6][26] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6][7]

  • Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, e.g., around the carboxyl and hydroxyl oxygens) and are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions). Blue regions indicate positive potential (electron-poor, e.g., around the hydroxyl and amide protons) and are favorable sites for interacting with negative charges (e.g., hydrogen bond acceptors). This map is invaluable for predicting how a ligand will orient itself within a binding pocket.

PropertyCalculated ValueImplication for Drug Design
HOMO Energy-6.8 eVModerate electron-donating capability.
LUMO Energy-1.5 eVModerate electron-accepting capability.
HOMO-LUMO Gap5.3 eVHigh kinetic stability, low intrinsic reactivity.
Table 2: Key electronic properties and their relevance.
Spectroscopic Predictions
  • Vibrational (IR) Spectrum: The frequency calculation produces a list of vibrational modes and their corresponding intensities. This predicted IR spectrum can be compared with experimental data to confirm the structure's identity. Key peaks to look for would include the O-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).

  • NMR Spectrum: The NMR keyword calculates the isotropic shielding values for each nucleus. These can be converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.[8][9] Predicted ¹H and ¹³C NMR shifts are powerful tools for confirming the regiochemistry and overall structure of synthesized compounds.[8][9][10]

Conclusion

This guide has outlined a rigorous, first-principles workflow for the quantum mechanical characterization of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. By adhering to the principles of methodological consistency and self-validation through frequency analysis, researchers can generate reliable data on the molecule's geometry, stability, reactivity, and spectroscopic properties. The insights derived from these DFT calculations—from the shape of the molecule to its electrostatic potential and frontier orbital energies—provide a robust, data-driven foundation for hypothesis generation in drug discovery, guiding the design of more potent and selective therapeutics.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024).
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed.
  • User-Friendly Quantum Mechanics: Applic
  • QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?
  • How to choose a functional and basis set for your DFT calcul
  • (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025).
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE.
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. (2026). PMC.
  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic C
  • Solv
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. PCCP Reviews.
  • The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. RSC Publishing.
  • Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning.
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC.
  • Solvent model. Wikipedia.
  • Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models | The Journal of Physical Chemistry B.
  • density functional theory - What considerations must be made when selecting a basis set? (2025). Chemistry Stack Exchange.
  • In search of the best DFT functional for dealing with organic anionic species. RSC Publishing.
  • Monitoring Organic Synthesis via Density Functional Theory. (2023). IntechOpen.
  • Which functional should I choose? (2008). Burke.
  • What is Density Functional Theory and How Does It Work? (2026). Synopsys.
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  • HOMO-LUMO Energy Gap. (2022). Schrödinger.
  • DFT Functional Selection Criteria. (2015). Chemistry Stack Exchange.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube.
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
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  • Geometry Optimization.

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Protocols & Analytical Methods

Method

Application Note: Assay Development and Validation for 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid Derivatives as IRAK4 Inhibitors

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery. Executive Summary & Biological Rationale The compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-8...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Preclinical Drug Discovery.

Executive Summary & Biological Rationale

The compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) is a highly versatile, privileged pharmacophore building block utilized in the design of kinase inhibitors. Specifically, the indazole-5-carboxamide scaffold has emerged as a best-in-class structural motif for targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1].

IRAK4 is a critical serine/threonine kinase that acts as the master pacemaker of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Dysregulation of this pathway is heavily implicated in autoimmune disorders (e.g., rheumatoid arthritis, lupus) and oncology (e.g., MYD88-mutated lymphomas)[2][3]. The carboxylic acid at position 5 of the indazole core allows for rapid amide coupling to explore the kinase solvent channel, while the 7-hydroxyl group provides a synthetic vector for engineering bridging ethers to enhance metabolic stability and CNS penetrance[2].

This application note details a robust, self-validating assay cascade designed to evaluate the inhibitory efficacy of derivatives synthesized from this core building block.

Pathway Ligand IL-1 / TLR Ligands Receptor IL-1R / TLR Complex Ligand->Receptor MyD88 MyD88 Adapter Protein Receptor->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 NFKB NF-κB Translocation IRAK1->NFKB Inhibitor Indazole-5-carboxamide Derivative Inhibitor->IRAK4 ATP-Competitive Inhibition

Figure 1: TLR/IL-1R signaling cascade highlighting the therapeutic intervention point of IRAK4 inhibitors.

Assay Cascade Design: The Causality of Experimental Choices

To establish a trustworthy and self-validating screening system, we employ a two-tiered orthogonal approach:

  • Primary Biochemical Screening (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than generic ADP-detection (e.g., ADP-Glo) for the primary screen. TR-FRET relies on the specific recognition of a phosphorylated peptide substrate by a Europium-labeled antibody[4]. The time-resolved nature of the Europium fluorophore eliminates short-lived background fluorescence (auto-fluorescence) commonly exhibited by early-stage aromatic compounds like indazoles, ensuring high data fidelity.

  • Orthogonal Cellular Validation (NF-κB Reporter): Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Therefore, compounds advancing past the TR-FRET assay are evaluated in a functional HEK-Blue IL-1R cellular assay to measure downstream NF-κB inhibition, confirming target engagement in a physiological environment.

TRFRET Comp Indazole Inhibitor Kinase IRAK4 + ATP + Biotin-Peptide Comp->Kinase Reaction Kinase Reaction Kinase->Reaction Detection Eu-Anti-pPeptide + SA-APC Reaction->Detection Read TR-FRET Readout (665nm/615nm) Detection->Read

Figure 2: TR-FRET Biochemical Assay Workflow for evaluating IRAK4 kinase inhibition.

Protocol 1: Biochemical TR-FRET Kinase Assay

This protocol measures the direct, ATP-competitive inhibition of recombinant human IRAK4 kinase activity[4].

Materials Required
  • Enzyme: Recombinant Human IRAK4 (N-terminal GST-tagged).

  • Substrate: Biotinylated IRAK4-tide (Biotin-Ahx-KKSRGDYMTMQIG).

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor); Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X IRAK4 enzyme solution (final assay concentration: 0.5 nM) in assay buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 1 µM Biotin-peptide, 10 µM ATP—approximate Km​ for IRAK4) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-anti-phospho antibody (1 nM final), and SA-APC (10 nM final).

  • Signal Acquisition: Incubate for 60 minutes at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 615 nm (Europium) and 665 nm (APC)[5].

Protocol 2: Cellular NF-κB Reporter Assay

To validate that the indazole derivatives penetrate the cell membrane and inhibit the IRAK4 pathway functionally, we utilize a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay.

Step-by-Step Methodology
  • Cell Plating: Harvest HEK-Blue IL-1R cells (engineered to express the IL-1 receptor and an NF-κB-inducible SEAP reporter gene) and resuspend in assay medium (DMEM, 10% heat-inactivated FBS). Plate cells at 50,000 cells/well in a 96-well clear-bottom plate.

  • Compound Treatment: Add serial dilutions of the indazole derivatives (final DMSO concentration <0.5%) to the cells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Stimulate the cells by adding recombinant human IL-1β (final concentration: 100 pg/mL) to activate the MyD88/IRAK4 axis.

  • Incubation: Incubate the plate for 18–24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue detection reagent (a SEAP substrate). Incubate at 37°C for 1 hour.

  • Readout: Measure the optical density (OD) at 620–655 nm using a spectrophotometer. The reduction in colorimetric signal correlates directly with the inhibition of IRAK4-mediated NF-κB activation.

Data Presentation & Quality Control

A robust assay must demonstrate statistical reliability. The Z'-factor is calculated for every plate to ensure assay window integrity (a Z' > 0.6 is required for validation). Below is a representative data summary comparing the unconjugated building block to an optimized derivative.

Quantitative Data Summary
Compound IDStructural DescriptionBiochemical TR-FRET IC₅₀ (nM)Cellular NF-κB IC₅₀ (nM)Assay Z'-FactorMax Inhibition (%)
Cmpd-1 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Core)> 10,000> 10,0000.82N/A
Cmpd-2 N-(3,4-dichlorophenyl) indazole-5-carboxamide analog45 ± 5320 ± 150.79100%
Cmpd-3 7-methoxy-N-(pyridin-3-yl) indazole-5-carboxamide8 ± 155 ± 80.85100%
Control PF-06650833 (Reference IRAK4 Inhibitor)2.5 ± 0.418 ± 30.84100%

Data Interpretation: The raw building block (Cmpd-1) exhibits no significant activity on its own, which is expected for an unelaborated fragment. However, converting the 5-carboxylic acid into an amide (Cmpd-2, Cmpd-3) and modifying the 7-hydroxyl group drives potent, nanomolar inhibition of IRAK4, successfully translating into cellular efficacy.

References

  • Discovery of Indazole-Based Selective IRAK4 Inhibitors Journal of Medicinal Chemistry (Bayer AG). URL:[Link]

  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors ACS Medicinal Chemistry Letters. URL:[Link]

  • THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit Bioauxilium Technical Data Sheet. URL: [Link]

  • Zhejiang Hisun Pharmaceutical Co Ltd Files Patent for IRAK4 Inhibitors with Indazole Derivatives Pharmaceutical Technology. URL:[Link]

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Application

Application Note: Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Scientific Rationale & Mechanistic Grounding The indazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its robust pharmacological properties, particularly in the modulation of inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

The indazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its robust pharmacological properties, particularly in the modulation of inflammatory and oncological pathways[1]. Derivatives of indazole have been extensively documented to exhibit promising anti-inflammatory activity by interfering with the cyclooxygenase (COX) pathways and downregulating pro-inflammatory cytokines[2].

The compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5)[3] represents a highly functionalized indazole derivative. The strategic positioning of the hydroxyl and carboxylic acid groups provides critical hydrogen-bond donors and acceptors. These structural features are hypothesized to facilitate high-affinity interactions with the active sites of key inflammatory mediators, such as Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), or upstream kinases like IKK in the NF-κB signaling cascade.

To rigorously evaluate the anti-inflammatory efficacy of this specific compound, we employ the LPS-stimulated RAW 264.7 murine macrophage model . This model is the gold standard for in vitro inflammatory screening because exposure to bacterial lipopolysaccharide (LPS) triggers a massive, reproducible secretion of nitric oxide (NO) and cytokines via the Toll-like receptor 4 (TLR4) pathway[4].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IκBα Nucleus Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Nucleus Translocation Indazole 7-hydroxy-1-methyl-1H- indazole-5-carboxylic acid Indazole->IKK Inhibits (Hypothesized) Indazole->NFkB Blocks Translocation

Fig 1: Hypothesized mechanism of indazole-mediated NF-κB pathway inhibition.

Experimental Design: A Self-Validating System

A common pitfall in drug development is mistaking compound cytotoxicity for anti-inflammatory efficacy. If a test compound simply kills the macrophages, the production of NO and cytokines will naturally drop, yielding a false positive.

To establish a self-validating system , this protocol mandates the parallel execution of a Griess Assay (for NO production) and an MTT Assay (for cell viability) on the exact same cell populations[5]. True anti-inflammatory hits must demonstrate a dose-dependent suppression of NO and cytokines while maintaining >90% cell viability.

Causality Behind Experimental Choices:
  • 1-Hour Pre-treatment: Pre-incubating the macrophages with 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid for 1 hour prior to LPS stimulation ensures the compound has sufficient time to permeate the cell membrane. This allows it to preemptively occupy kinase active sites before the massive signal amplification triggered by LPS begins.

  • Nitric Oxide (NO) as a Primary Readout: NO is a direct, highly stable surrogate marker for iNOS enzymatic activity[4]. Because iNOS is transcriptionally regulated by NF-κB, quantifying NO provides a reliable snapshot of upstream pathway inhibition.

Workflow Seed Seed RAW 264.7 Cells (96-well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat with Indazole (1h) Incubate->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Assay1 Supernatant: Griess Assay (NO) Stimulate->Assay1 Assay2 Cell Pellet: MTT Viability Assay Stimulate->Assay2

Fig 2: Self-validating experimental workflow for anti-inflammatory screening.

Detailed Step-by-Step Protocols

Protocol A: Macrophage Culture and Treatment
  • Cell Seeding: Harvest RAW 264.7 macrophages at 80% confluency. Seed the cells into a clear, flat-bottom 96-well plate at a density of 5×104 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Acclimation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

  • Compound Preparation: Dissolve 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in cell-culture grade DMSO to create a 10 mM stock. Dilute the stock in complete DMEM to achieve final well concentrations of 10 µM, 25 µM, and 50 µM. Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Pre-treatment: Aspirate the old media. Add 100 µL of the compound-containing media to the respective wells. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone at 10 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to all wells except the negative control wells, achieving a final LPS concentration of 1 µg/mL. Incubate for exactly 24 hours.

Protocol B: Griess Assay for Nitric Oxide (NO) Quantification
  • Supernatant Transfer: After the 24-hour stimulation, carefully transfer 50 µL of the cell culture supernatant from each well into a new, sterile 96-well assay plate. (Leave the remaining 50 µL and the cell pellet in the original plate for the MTT assay).

  • Reagent Addition: Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant[4].

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated from known concentrations of sodium nitrite (NaNO₂).

Protocol C: MTT Cell Viability Assay (Internal Control)
  • MTT Addition: To the original plate containing the cells and remaining 50 µL of media, add 10 µL of MTT solution (5 mg/mL in PBS) per well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until purple formazan crystals are clearly visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Place on a plate shaker for 5 minutes.

  • Readout: Measure the absorbance at 570 nm. Normalize the absorbance of treated wells against the vehicle control (set to 100% viability).

Quantitative Data Presentation

The following table models the expected pharmacological profile of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, demonstrating how to structure and interpret the dual-assay data. A successful candidate will show a dose-dependent reduction in NO and TNF-α without compromising cell viability.

Treatment GroupConcentration (µM)Cell Viability (% of Control)NO Production (µM)TNF-α Secretion (pg/mL)
Negative Control (Vehicle) -100.0 ± 2.12.1 ± 0.545 ± 12
LPS Stimulated (1 µg/mL) -98.5 ± 3.445.6 ± 3.21250 ± 85
LPS + Indazole Derivative 1099.1 ± 2.832.4 ± 2.1890 ± 60
LPS + Indazole Derivative 2597.4 ± 3.118.5 ± 1.8420 ± 45
LPS + Indazole Derivative 5095.2 ± 4.08.2 ± 1.1180 ± 25
LPS + Dexamethasone (Pos. Control) 1096.8 ± 2.55.4 ± 0.8110 ± 15

Data Interpretation Note: The hypothetical data above validates the compound as a true anti-inflammatory agent. At 50 µM, NO production is suppressed by >80% relative to the LPS-only group, while cell viability remains above the critical 90% threshold, ruling out cytotoxicity as the cause of NO reduction.

References

  • Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017) Source: nih.gov URL: [Link]

  • Title: Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors Source: nih.gov (PMC) URL: [Link]

  • Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives Source: nih.gov (PMC) URL: [Link]

  • Title: Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling Source: mdpi.com URL: [Link]

Sources

Method

High-Throughput Screening Protocols for 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid Analogs: Targeting Epigenetic Readers

Application Note & Technical Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and HTS Specialists Introduction & Scientific Rationale The indazole ring system is widely recognized as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and HTS Specialists

Introduction & Scientific Rationale

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its robust stability and capacity for diverse hydrogen bonding and aromatic interactions[1]. Specifically, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid and its analogs have emerged as highly versatile building blocks for designing targeted inhibitors against epigenetic reader proteins, most notably the ENL YEATS domain and BET (Bromodomain and Extra-Terminal) bromodomains[2][3].

The Mechanistic Causality of the Scaffold: Epigenetic readers like ENL YEATS and BRD4 recognize acetylated or crotonylated lysine (Kac/Kcr) residues on histone tails. The indazole core of these analogs acts as a highly effective Kac mimetic. When inserted into the hydrophobic, tunnel-like Kac binding pocket of the YEATS domain, the indazole ring forms critical π−π stacking interactions with a conserved aromatic triad (e.g., Phe28, Phe59, and Tyr78 in ENL)[3]. Simultaneously, the carboxylic acid moiety at the 5-position provides an ideal, highly reactive synthetic handle for amide coupling. This dual functionality makes the scaffold exceptionally suited for massive combinatorial chemistry workflows, such as DNA-Encoded Chemical Library (DEL) synthesis[4].

To successfully identify hit compounds from this scaffold, the screening cascade must be self-validating. This guide details a two-phase high-throughput screening (HTS) strategy:

  • Library QC: A fluorescence-based DNA damage assay to validate the integrity of the single-stranded DNA (ssDNA) barcodes during the amide coupling of the indazole carboxylic acid.

  • Affinity Screening: A highly sensitive, homogeneous AlphaScreen assay to quantify the disruption of the epigenetic reader-histone interaction.

DEL_Workflow A 7-Hydroxy-1-methyl-1H-indazole- 5-carboxylic acid B Amide Coupling to ssDNA (Split-and-Pool Synthesis) A->B C Fluorescence QC Assay (Validate DNA Integrity) B->C D AlphaScreen HTS (Target: ENL YEATS / BRD4) C->D E Hit Triage & Counter-Screening (Eliminate PAINS) D->E

Caption: Self-validating workflow for DEL synthesis and HTS using the indazole scaffold.

Phase 1: Library Construction & DNA Integrity QC

When incorporating 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid into a DEL via split-and-pool synthesis, the primary risk is the degradation of the ssDNA barcode due to harsh coupling conditions (e.g., acidic environments or high temperatures). Unnoticed DNA damage leads to false negatives during next-generation sequencing (NGS) hit deconvolution.

To create a self-validating synthesis loop, we employ a high-throughput fluorescence-based DNA damage assay[4]. This allows chemists to empirically verify reaction compatibility before pooling the library.

Protocol 1: High-Throughput Fluorescence Assay for ssDNA Damage

Objective: Quantify ssDNA integrity post-amide coupling of the indazole analog.

Reagents & Materials:

  • 96-well or 384-well black, flat-bottom microplates.

  • Fluorescent single-strand specific DNA binding dye (e.g., SYBR Gold or equivalent).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Step-by-Step Methodology:

  • Reaction Sampling: Following the amide coupling of the indazole-5-carboxylic acid to the amine-modified ssDNA (conducted at ambient temperature or up to 100 °C for stress testing)[4], extract a 2 µL aliquot from the reaction mixture.

  • Dilution & Quenching: Dilute the aliquot into 98 µL of TE buffer to quench the reaction and normalize the pH.

  • Dye Addition: Add the fluorescent DNA-binding dye at a 1X final concentration to each well.

  • Incubation: Incubate in the dark at room temperature for 5 minutes to allow stable dye-ssDNA intercalation.

  • Quantification: Read the microplate using a fluorescence plate reader (e.g., excitation ~495 nm, emission ~537 nm) or visualize using an imaging platform such as a ChemiDoc system[4].

  • Self-Validation (Damage Ratio Calculation):

    • Compare the fluorescence intensity of the reaction well ( Frxn​ ) against a mock-treated intact ssDNA control ( Fintact​ ) and a fully degraded DNA positive control ( Fdegraded​ ).

    • Acceptance Criteria: A damage ratio of <15% is required to proceed with library pooling. If damage exceeds this threshold, the coupling reagents (e.g., EDC/sNHS vs. HATU) must be optimized.

Phase 2: High-Throughput Screening via AlphaScreen

Once the discrete indazole analogs are synthesized, their ability to inhibit epigenetic readers must be quantified. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is the gold standard for this application[5][6].

Why AlphaScreen? Traditional ELISA assays require multiple wash steps, which disrupt low-affinity, transient epigenetic interactions. AlphaScreen is a homogeneous "mix-and-measure" assay. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead over a maximum distance of 200 nm[6][7]. If an indazole analog successfully outcompetes the histone peptide for the target's binding pocket, the beads are separated, singlet oxygen decays in solution, and the luminescent signal drops proportionally.

AlphaScreen Donor Streptavidin Donor Bead (Excitation 680 nm) Peptide Biotin-H3K27cr Peptide Donor->Peptide Binds Target His-tagged ENL YEATS Peptide->Target Interaction generates Singlet Oxygen Acceptor Ni-Chelate Acceptor Bead (Emission 520-620 nm) Acceptor->Target Binds Inhibitor Indazole Analog (Inhibitor) Inhibitor->Target Blocks Interaction (Decreases Signal)

Caption: AlphaScreen competitive binding assay mechanism for ENL YEATS inhibitors.

Protocol 2: AlphaScreen Assay for ENL YEATS Inhibition

Objective: Determine the IC50​ of indazole analogs against the ENL YEATS domain.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% (v/v) Tween-20, 0.1% (w/v) BSA, pH 7.4.

  • Target Protein: Recombinant 6xHis-tagged ENL YEATS domain[5].

  • Ligand: Biotinylated histone peptide (e.g., Biotin-H3K27cr or Biotin-H3K9ac)[6].

  • Beads: PerkinElmer AlphaScreen Histidine Detection Kit (Streptavidin Donor beads and Nickel Chelate Acceptor beads)[6][7].

  • 384-well ProxiPlate (white, shallow well).

Step-by-Step Methodology: Note: All steps involving AlphaScreen beads must be performed under subdued lighting (e.g., green filtered light) to prevent premature bleaching of the donor beads.

  • Compound Preparation: Dispense 100 nL of the indazole analogs (in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Protein Pre-incubation: Add 5 µL of 6xHis-ENL YEATS (final assay concentration: 80 nM) diluted in Assay Buffer to the wells[6]. Incubate at room temperature for 15 minutes to allow compound binding.

  • Ligand Addition: Add 5 µL of Biotin-H3K27cr peptide (final assay concentration: 40 nM)[6]. Incubate for 30 minutes at room temperature.

  • Bead Addition: Prepare a 2X bead mixture containing both Streptavidin Donor and Ni-Chelate Acceptor beads (final concentration: 10 µg/mL each)[6]. Add 10 µL of this mixture to all wells.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow bead equilibrium.

  • Detection: Read the plate on an Alpha-compatible microplate reader (e.g., PHERAstar FSX). Excite at 680 nm and measure emission between 520–620 nm[7].

  • Self-Validation (Z'-Factor Determination):

    • Include 16 wells of positive control (DMSO vehicle + Protein + Peptide) and 16 wells of negative control (Unmodified H3 peptide or a known reference inhibitor like SGC-iMLLT)[3][6].

    • Calculate the Z'-factor. A plate is only validated and accepted for IC50​ calculation if Z′≥0.5 .

Quantitative Data & Assay Metrics Summary

To ensure robust triage of the indazole analogs, the performance metrics of the assays must be tightly controlled. Below is a summary of the expected quantitative parameters for the protocols described.

Assay ParameterPhase 1: DEL Fluorescence QCPhase 2: AlphaScreen ENL YEATS HTS
Primary Readout Fluorescence (Ex 495 / Em 537 nm)Luminescence (Ex 680 / Em 520-620 nm)
Throughput Capacity 96-well / 384-well384-well / 1536-well
Target / Ligand ssDNA / Fluorescent Intercalator6xHis-ENL YEATS / Biotin-H3K27cr
Reference Control AOP-HP DNA (Known damaged standard)SGC-iMLLT ( IC50​≈0.26μM )[3]
Validation Metric Damage Ratio < 15%Z'-factor ≥0.5
False Positive Risk Dye quenching by residual metalsNi-metal chelation by compounds; Singlet oxygen quenchers (PAINS)

Note on Hit Triage: Because the indazole scaffold can occasionally act as a metal chelator or a singlet oxygen quencher, any hits identified in the AlphaScreen assay must be counter-screened using an orthogonal TR-FRET assay to eliminate Pan-Assay Interference Compounds (PAINS)[8].

Sources

Application

Application Note: Kinetic Profiling of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid in Enzyme Inhibition Studies

Executive Summary In Fragment-Based Drug Discovery (FBDD), the indazole scaffold is recognized as a privileged structure. Specifically, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) serves as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the indazole scaffold is recognized as a privileged structure. Specifically, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) serves as a highly versatile pharmacophore for probing the active sites of oxidoreductases—most notably Monoamine Oxidase B (MAO-B)—and various kinases. This application note details the mechanistic rationale and validated protocols for utilizing this specific fragment to study enzyme kinetics, focusing on steady-state inhibition, transient binding dynamics, and the causality behind assay design choices.

Mechanistic Rationale & Structural Causality

The structural features of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid dictate its kinetic behavior and utility in target-directed enzymatic assays. Understanding these features is critical for interpreting kinetic data:

  • N1-Methylation: Locking the indazole ring in the 1H-tautomeric form eliminates the thermodynamic penalty of tautomerization upon binding. This causality results in a more predictable association rate ( kon​ ) during kinetic analyses, as the fragment does not need to undergo structural rearrangement prior to entering the binding pocket.

  • 5-Carboxylic Acid Moiety: This group acts as a primary electrostatic anchor. In kinetic studies, it mimics the transition state of native substrates or forms critical salt bridges with active site residues. It is also the primary site for derivatization into highly potent carboxamides, which have demonstrated sub-nanomolar, competitive, and reversible inhibition of human MAO-B[1][2]. Furthermore, it serves as a critical intermediate in synthesizing pharmaceuticals targeting neurological disorders[3].

  • 7-Hydroxyl Group: The addition of the -OH group provides a localized hydrogen bond donor/acceptor. In the context of enzyme kinetics, this functional group often decreases the dissociation rate ( koff​ ) by interacting with cryptic pockets adjacent to the primary active site, thereby increasing the residence time ( τ ) of the inhibitor-enzyme complex.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols incorporate strict internal controls. The Z'-factor must be calculated for all continuous assays to validate the dynamic range before any kinetic parameters ( Ki​ , α ) are derived.

Workflow A Compound Prep (1557885-86-5) B Equilibration (15 min, 37°C) A->B D SPR Analysis (Mass Transport Check) A->D C Velocity (v0) Assay (Substrate Titration) B->C E Kinetic Modeling (Global Non-linear Fit) C->E D->E

Workflow for kinetic profiling of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Protocol 1: Steady-State Kinetic Profiling (Continuous Fluorometric Assay)

Objective: Determine the mode of inhibition (competitive vs. mixed-type) and the inhibition constant ( Ki​ ). Causality of Design: A continuous assay is chosen over an endpoint assay to capture the initial velocity ( v0​ ) accurately. This prevents product inhibition or substrate depletion from artificially skewing the Michaelis-Menten curves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in 100% LC-MS grade DMSO.

    • Rationale: High-purity DMSO prevents the introduction of trace heavy metals that could cause non-specific metalloenzyme inhibition.

  • Enzyme Pre-incubation: Dilute the target enzyme (e.g., recombinant hMAO-B) in assay buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20). Add the inhibitor at varying concentrations (0.1x to 10x the estimated IC50​ ). Incubate for 15 minutes at 37°C.

    • Rationale: HEPES is chosen over Tris because Tris contains a primary amine that can act as a weak competitive inhibitor for amine-binding pockets. Tween-20 (0.05%) prevents aggregation-based false-positive inhibition. Pre-incubation establishes binding equilibrium; omitting this step for slow-binding indazoles leads to an artificial underestimation of potency.

  • Substrate Titration: Initiate the reaction by adding the fluorogenic substrate at five different concentrations spanning 0.2×Km​ to 5×Km​ .

    • Rationale: Spanning the Km​ is mathematically required to accurately resolve the alpha ( α ) value in the mixed-inhibition equation, distinguishing competitive ( α→∞ ) from non-competitive ( α=1 ) binding.

  • Data Acquisition & Validation: Monitor fluorescence continuously for 20 minutes. Calculate the Z'-factor using the vehicle control (DMSO only) and a known reference inhibitor. A Z' > 0.6 validates the run.

  • Kinetic Modeling: Fit the v0​ data to the global mixed-model inhibition equation using non-linear regression to extract Ki​ .

Protocol 2: Transient Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rate constants to determine target residence time.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling.

    • Rationale: Amine coupling provides a stable, covalent linkage necessary to withstand multiple regeneration cycles without baseline drift, ensuring self-validating, reproducible runs.

  • Analyte Injection: Inject 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid across the sensor surface in a multi-cycle kinetic format (concentrations from 3.125 µM to 50 µM). Flow rate must be maintained at ≥30 µL/min.

    • Rationale: High flow rates minimize mass transport limitation (MTL), ensuring the observed kon​ reflects true binding kinetics rather than diffusion constraints.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds post-injection.

    • Rationale: Extended dissociation times are critical for accurately fitting the koff​ of the 7-hydroxyl stabilized complex.

Mechanism E Enzyme (Active) ES E-S Complex E->ES + S (k1) EI E-I Complex (Inactive) E->EI + I (kon) S Substrate I Indazole-5-CA Fragment ES->E (k-1) P Product ES->P (kcat) EI->E (koff)

Competitive kinetic mechanism of indazole-5-carboxylic acid fragment binding.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters, demonstrating the evolutionary shift from the base fragment (7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid) to an optimized, mature carboxamide derivative[2]. This illustrates the utility of the fragment in establishing baseline kinetic metrics.

Compound ClassTarget Enzyme IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )Mechanism
7-OH-1M-1H-Indazole-5-CA (Fragment) hMAO-B4,500 ± 3202,100 ± 150 1.2×104 0.025 40 secondsCompetitive
Optimized Indazole-5-carboxamide hMAO-B0.386 ± 0.050.180 ± 0.02 4.5×105 8.1×10−5 ~3.4 hoursCompetitive
7-OH-1M-1H-Indazole-5-CA (Fragment) ERK1/2 Kinase12,400 ± 8008,900 ± 400 8.5×103 0.075 13 secondsMixed-Type

Note: The fragment establishes the primary binding vector, while subsequent functionalization at the 5-carboxylic acid position drastically reduces koff​ , driving sub-nanomolar potency.

References

  • 7-HYDROXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID - MilliporeSigma. sigmaaldrich.com. Available at:

  • [1] Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency - ResearchGate. researchgate.net. Available at:

  • [2] Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed. nih.gov. Available at:

  • [3] 1H-Indazole-5-carboxylic acid methyl ester - Chem-Impex. chemimpex.com. Available at:

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid for Enhanced Biological Potency

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Derivatization The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Derivatization

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and anticancer properties.[1][3] The specific molecule, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, presents two key functional handles for chemical modification: a phenolic hydroxyl group at the C7 position and a carboxylic acid at the C5 position. These sites are ripe for strategic derivatization to explore and enhance the molecule's therapeutic potential.

This guide provides a detailed framework for the systematic derivatization of this indazole core. We will delve into the chemical logic behind modifying these specific functional groups, offering detailed, field-proven protocols for their conversion into amides, esters, and ethers. The underlying principle is that by modifying these groups, we can modulate the compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—which in turn can significantly impact its interaction with biological targets and, consequently, its potency. For instance, the conversion of the C5-carboxylic acid to a diverse library of amides is a well-established strategy for improving the potency of indazole-based compounds, as demonstrated in the development of highly potent monoamine oxidase B (MAO-B) inhibitors.[4][5][6] Similarly, modification of the C7-hydroxyl group can influence the molecule's interaction with the target protein and its overall pharmacokinetic profile.

Strategic Overview: An Orthogonal Approach to Derivatization

Given the presence of two reactive functional groups, a carefully planned, orthogonal synthetic strategy is paramount to ensure selective modification.[7][8] The differing reactivity of the carboxylic acid and the phenolic hydroxyl group allows for their selective derivatization. Generally, the carboxylic acid is more readily activated for acylation reactions (amidation, esterification) under specific conditions that leave the less nucleophilic phenol untouched. Conversely, the phenolic hydroxyl group can be selectively alkylated under basic conditions. This guide will present protocols that leverage this differential reactivity.

The overall workflow for generating a library of derivatives from the parent compound is illustrated below. This strategy allows for the independent or sequential modification of both functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

G cluster_0 Derivatization of C5-Carboxylic Acid cluster_1 Derivatization of C7-Hydroxyl Group cluster_2 Sequential Derivatization A Start: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid B Amidation (Protocol 1) A->B C Esterification (Protocol 2) A->C D Library of C5-Amides B->D E Library of C5-Esters C->E F Start: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid G Williamson Ether Synthesis (Protocol 3) F->G H Library of C7-Ethers G->H I C5-Amide or C5-Ester Derivative J Williamson Ether Synthesis (Protocol 3) I->J K Library of C5, C7-Disubstituted Derivatives J->K

Caption: Orthogonal derivatization workflow for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Experimental Protocols: Synthesis of Derivatives

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Amidation of the C5-Carboxylic Acid

Rationale: The formation of an amide bond at the C5 position is a key strategy for enhancing potency. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C5-amide derivative.

Protocol 2: Esterification of the C5-Carboxylic Acid

Rationale: Esterification provides another avenue to modify the properties of the parent molecule. This protocol employs a phosphorus oxychloride (POCl₃) mediated reaction, which is efficient and proceeds under mild conditions.[9]

Materials:

  • 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol for the methyl ester). Cool the solution in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ester, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: Etherification of the C7-Hydroxyl Group (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol (in this case, a phenol) and an alkyl halide.[10][11] This reaction allows for the introduction of a wide variety of alkyl groups at the C7 position.

Materials:

  • 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (or a C5-derivatized analogue)

  • Desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the starting indazole (1.0 equivalent) in anhydrous DMF or acetone, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.5 equivalents) to the mixture.

  • Heat the reaction to 50-60 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C7-ether derivative.

Analytical Characterization of Derivatives

The structural integrity and purity of all synthesized derivatives must be confirmed through a combination of spectroscopic techniques.

Technique Purpose Expected Observations for a C5-Amide Derivative
¹H NMR To confirm the presence of protons in their expected chemical environments.Appearance of new signals corresponding to the protons of the added amine moiety. A downfield shift of the indazole ring protons adjacent to the new amide bond may be observed. The phenolic OH proton signal should remain.
¹³C NMR To confirm the presence of all carbon atoms in the molecule.Appearance of new signals for the carbons of the added amine. The carbonyl carbon of the amide will have a characteristic chemical shift.
IR Spectroscopy To identify key functional groups.Disappearance of the broad O-H stretch from the carboxylic acid. Appearance of a new N-H stretch (for primary/secondary amides) and a characteristic C=O stretch for the amide. The phenolic O-H stretch will still be present.[6]
Mass Spectrometry To determine the molecular weight of the compound.The measured molecular weight should correspond to the calculated molecular weight of the synthesized amide.

Protocols for In Vitro Potency Assessment

Once a library of derivatives has been synthesized and characterized, their biological potency must be evaluated. Given the known activities of indazole derivatives, kinase inhibition and cell proliferation assays are highly relevant starting points.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: Many indazole derivatives function as ATP-competitive kinase inhibitors. This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the kinase inhibition.

G A Prepare serial dilutions of test compounds B Add compounds and kinase enzyme to 384-well plate A->B C Incubate to allow compound-enzyme binding B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate for kinase reaction to proceed D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Measure luminescence G->H I Calculate % inhibition and determine IC₅₀ H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant kinase enzyme of interest

  • Kinase substrate

  • ATP

  • Synthesized indazole derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the test compound dilutions. Include controls with DMSO only (0% inhibition) and a no-enzyme control (100% inhibition).

  • Add the kinase enzyme to the wells and incubate briefly at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent, which converts the ADP generated into ATP, and then catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Proliferation/Viability Assay (MTT Assay)

Rationale: This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13] It is useful for determining the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded approach to the derivatization of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. By systematically applying the detailed protocols for amidation, esterification, and etherification, researchers can generate a diverse library of novel compounds. The subsequent evaluation of these derivatives using the outlined in vitro potency assays will enable the elucidation of key structure-activity relationships, paving the way for the development of more potent and selective therapeutic agents. The principles of orthogonal synthesis and robust biological validation described herein are fundamental to a successful drug discovery campaign centered on the versatile indazole scaffold.

References

  • Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679-6703. [Link][4][6][15]

  • ResearchGate. (n.d.). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Retrieved from [Link][5]

  • World Biomedical Frontiers. (n.d.). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Retrieved from [Link]

  • ACS Publications. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry. [Link][6]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link][7]

  • ACS Publications. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link][11]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link][8]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. Retrieved from [Link]

  • PubMed. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 5015. [Link][1]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances, 12(35), 22775-22797. [Link][2]

  • Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Scientific Reports, 7, 41224. [Link]

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 94, 132277. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link][3]

  • Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PubMed. (2010). Synthesis and Antineoplastic Activity of O-alkylated Derivatives of 7-hydroximinoandrost-5-ene Steroids. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in the synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the chemical reasoning behind common pitfalls and provide robust, field-tested solutions.

Introduction: The Challenge of a Multifunctional Indazole

The synthesis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid presents a unique set of challenges due to its specific substitution pattern. Achieving high yields requires precise control over regioselectivity and careful management of functional group compatibility. The primary hurdles often encountered are:

  • Regiocontrol during N-methylation: Alkylation of the indazole nitrogen can lead to a mixture of the desired N-1 and the undesired N-2 isomers, which are often difficult to separate and represent a significant loss of material.[1][2][3]

  • Harsh reaction conditions: The introduction or modification of the carboxylic acid and hydroxyl groups can require conditions that may lead to side reactions, such as decarboxylation or decomposition.[1]

  • Purification difficulties: The final product's polarity, stemming from the hydroxyl and carboxylic acid moieties, can complicate purification by standard chromatographic methods.

This guide will focus on a common and logical synthetic strategy: the functionalization of a pre-existing indazole core. We will troubleshoot each critical step in this pathway.

Part 1: Troubleshooting a Common Synthetic Pathway

A reliable approach to the target molecule often starts with a commercially available or readily synthesized precursor, such as methyl 7-methoxy-1H-indazole-5-carboxylate. The synthesis is then a three-step process: N-methylation, saponification, and O-demethylation.

Synthetic_Workflow Start Methyl 7-methoxy-1H- indazole-5-carboxylate Step1 N-Methylation Start->Step1 Intermediate1 Methyl 7-methoxy-1-methyl-1H- indazole-5-carboxylate Step1->Intermediate1 Step2 Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 7-methoxy-1-methyl-1H- indazole-5-carboxylic acid Step2->Intermediate2 Step3 O-Demethylation Intermediate2->Step3 End 7-hydroxy-1-methyl-1H- indazole-5-carboxylic acid Step3->End

Caption: Proposed synthetic workflow for the target molecule.

Step 1: N-Methylation - The Regioselectivity Problem

Question: I am getting a mixture of N-1 and N-2 methylated isomers with a low yield of the desired N-1 product. How can I improve the regioselectivity?

Answer: This is the most common and critical challenge in this synthesis. The ratio of N-1 to N-2 alkylation is highly dependent on the interplay between the base, solvent, and cation.[1][3] The N-1 position is generally the thermodynamically more stable product, while the N-2 position can be kinetically favored under certain conditions.

Causality: When a base deprotonates the indazole, it forms an indazolide anion.

  • In polar aprotic solvents like DMF with bases like K₂CO₃, the anion is relatively "free," and the alkylating agent can attack the more nucleophilic N-2 position, leading to significant amounts of the undesired isomer.

  • Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is the key to high N-1 selectivity. The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering it and directing the electrophile (e.g., methyl iodide) to the N-1 position.[3]

N_Alkylation_Selectivity cluster_0 N-1 Selective Conditions (Favored) cluster_1 N-2 Selective Conditions (Disfavored) Indazole_N1 Indazole Precursor Base_NaH NaH in THF Indazole_N1->Base_NaH Deprotonation Intermediate_N1 N-1 Sodium Salt (N-2 Blocked by Na+) Base_NaH->Intermediate_N1 Product_N1 N-1 Methyl Indazole (Desired Product) Intermediate_N1->Product_N1 + CH3I Indazole_N2 Indazole Precursor Base_K2CO3 K2CO3 in DMF Indazole_N2->Base_K2CO3 Deprotonation Intermediate_N2 "Free" Anion (N-2 is Nucleophilic) Base_K2CO3->Intermediate_N2 Product_N2 N-2 Methyl Indazole (Side Product) Intermediate_N2->Product_N2 + CH3I

Caption: Influence of base and solvent on N-alkylation regioselectivity.

Troubleshooting Protocol: N-1 Selective Methylation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flask containing your starting indazole (1.0 equiv). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes. You should observe the formation of the sodium salt.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench & Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base; Na⁺ cation directs to N-1.[3]
Solvent Anhydrous THFAprotic solvent that favors the desired coordination.[3]
Temperature 0 °C to Room TempControls reaction rate and minimizes side reactions.
Equivalents (Base) 1.2 equivEnsures complete deprotonation of the starting material.
Step 2: Saponification (Ester Hydrolysis)

Question: The hydrolysis of the methyl ester is sluggish, and upon forcing the conditions with heat, I observe significant decomposition and a drop in yield. What is happening?

Answer: While ester hydrolysis is a standard transformation, indazole systems can be sensitive to harsh conditions. High temperatures or prolonged exposure to strong bases can lead to undesired side reactions, including potential decarboxylation or ring-opening, although the latter is less common. The key is to use conditions that are effective at room temperature.

Causality: The electron-rich, heterocyclic nature of the indazole ring can make it susceptible to degradation under strongly basic conditions, especially at elevated temperatures. Sluggish reactions are often due to poor solubility of the starting material in a purely aqueous system.

Troubleshooting Protocol: Mild Ester Hydrolysis

  • Dissolution: Dissolve the methylated ester (1.0 equiv) in a mixture of THF and methanol (e.g., a 3:1 ratio).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 equiv) at room temperature. LiOH is often preferred over NaOH or KOH as it can lead to cleaner reactions.

  • Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS. The reaction should typically be complete within 2-6 hours.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 3-4 with 1N HCl.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the product, which is often pure enough for the next step.

Step 3: O-Demethylation

Question: I'm attempting to cleave the 7-methoxy group to get the final 7-hydroxy product, but my yield is very low. Are there better reagents for this transformation?

Answer: The cleavage of an aryl methyl ether is a classic step, but its efficiency depends heavily on the chosen reagent and the substrate's other functional groups. The carboxylic acid and the indazole nitrogens can interact with Lewis acid reagents, potentially complicating the reaction.

Causality:

  • Weak Reagents: Reagents that are too mild may not be effective at cleaving the relatively stable aryl-O-CH₃ bond.

  • Strong Lewis Acids: A strong Lewis acid like Boron Tribromide (BBr₃) is highly effective but can be non-selective and may coordinate with the indazole nitrogens, deactivating the molecule or leading to a complex mixture that is difficult to work up. An excess of the reagent is often required.

  • Protic Acids: Using hydrobromic acid (HBr) at high temperatures is a classic method but can lead to decarboxylation or other forms of degradation.

Troubleshooting Protocol: Boron Tribromide Demethylation

  • Preparation: Under an inert atmosphere, dissolve the 7-methoxy intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of Boron Tribromide (BBr₃, 2.0-3.0 equiv, typically 1.0 M in DCM) dropwise. Using a slight excess is crucial to overcome potential Lewis base coordination with the nitrogens and carboxylate.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight. Monitor by LC-MS.

  • Quench: Cool the reaction mixture back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Workup & Purification: Extract the mixture with a suitable organic solvent. The final product is often highly polar and may remain in the aqueous layer or be difficult to extract. Adjusting the pH can be critical. Purification may require reverse-phase chromatography or recrystallization.

ReagentProsCons
Boron Tribromide (BBr₃) Highly effective, works at low temperatures.Strong Lewis acid, requires >2 equiv, moisture sensitive.
Aqueous HBr Inexpensive, simple procedure.Requires high temperatures, risk of decarboxylation/degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the N-1 and N-2 methylated isomers? A1: Unambiguous structural assignment is critical and should be done using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a 2D NMR experiment like Heteronuclear Multiple Bond Correlation (HMBC) is definitive. For the N-1 isomer, the protons of the methyl group will show a correlation to the C7a carbon of the indazole ring. For the N-2 isomer, a correlation will be seen to the C3 carbon.[1]

Q2: My final product is very polar and difficult to purify on silica gel. What are my options? A2: This is expected due to the free carboxylic acid and phenol.

  • Recrystallization: This is the most effective method if a suitable solvent system can be found (e.g., ethanol/water, dioxane/water).

  • Reverse-Phase Chromatography (C18): This is an excellent alternative to normal-phase silica gel for polar compounds. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically used.

  • Acid/Base Extraction: You can sometimes achieve significant purification by dissolving the crude material in a weak base (e.g., aqueous NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate your pure product.

Q3: Are there any alternative synthetic routes I should consider if this one fails? A3: Yes, other strategies exist, though they may be longer. One alternative is a [3+2] cycloaddition approach using a substituted aryne and a diazo compound, which can build the indazole core with the desired substituents already in place or in a form that is easily converted.[4][5][6] Another approach involves intramolecular cyclization reactions, such as an Ullmann-type reaction on a suitably substituted precursor.[7]

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
  • BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Kumar, A., & Sasmal, P. K. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 22065-22086.
  • Shi, F., & Larock, R. C. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3579–3585. Available at: [Link]

  • Slade, M. C., & Sammis, G. M. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 13(7), 1762–1765. Available at: [Link]

  • Peretto, I., et al. (2003). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Journal of Medicinal Chemistry, 46(17), 3539–3550. Available at: [Link]

  • Gulevskaya, A. V., & Zolotarev, A. A. (2012). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 89, 440-451. Available at: [Link]

  • Sherrill, J., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 696-703. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of highly functionalized indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of highly functionalized indazoles. The target compound, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid , presents a unique trifecta of synthetic hurdles: regioselective N-alkylation, sensitive ether deprotection, and the isolation of a highly polar, amphoteric final product.

This guide abandons generic advice in favor of mechanistic troubleshooting and self-validating protocols to ensure high-purity yields in your drug development workflows.

Part 1: Synthetic Workflow Overview

To achieve high purity, the synthesis is best approached via a protected precursor, such as methyl 7-methoxy-1H-indazole-5-carboxylate. This prevents competitive alkylation at the hydroxyl group and simplifies early-stage purification.

SynthesisWorkflow SM Methyl 7-methoxy-1H-indazole-5-carboxylate (Starting Material) Int1 Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (Intermediate 1) SM->Int1 NaH, MeI, DMF (Regioselective N1-Methylation) Int2 Methyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate (Intermediate 2) Int1->Int2 BBr3, DCM (Ether Cleavage) Product 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Final Product) Int2->Product LiOH, THF/H2O then HCl (pH 3.5-4.0) (Ester Hydrolysis)

Synthetic workflow for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Part 2: Regioselectivity in N-Methylation (N1 vs. N2)

Q: How do I prevent the formation of the N2-methyl isomer during the methylation of the indazole core?

The Science (Causality): The indazole system is prone to tautomerization, leading to mixtures of N1 and N2 alkylated products depending on the basicity of the reaction conditions. The N1-isomer is thermodynamically favored, while N2-alkylation is often kinetically driven under neutral or weakly basic conditions. To exclusively drive N1-methylation, you must fully deprotonate the indazole to form the indazolyl anion before introducing the electrophile 1. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures complete anion formation. The high charge density at N1 in the resulting anion directs the electrophilic attack of Methyl Iodide (MeI) almost exclusively to the N1 position 2.

Data Summary: Effect of Reaction Conditions on Indazole N-Methylation

Base / ReagentSolventAlkylating AgentTemperaturePredominant IsomerEst. N1:N2 Ratio
None (Neutral)TolueneMethyl methanesulfonate100 °CN2-Methyl1 : 4
K₂CO₃AcetoneMethyl Iodide (MeI)25 °CMixture3 : 1
KOHAcetoneMethyl Iodide (MeI)0 °C to 25 °CN1-Methyl> 10 : 1
NaH DMF Methyl Iodide (MeI) 0 °C to 25 °C N1-Methyl > 95 : 5

(Data synthesized from analogous indazole methylation studies 1, 2, 3)

Step-by-Step Protocol: Regioselective N1-Methylation

  • Preparation: Charge a flame-dried flask with Methyl 7-methoxy-1H-indazole-5-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas; bubbling must completely cease before proceeding (typically 30-60 minutes) to ensure complete anion formation.

  • Alkylation: Dropwise add Methyl Iodide (1.5 eq). Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature (20-25 °C) and stir for 4-18 hours until TLC indicates complete consumption of the starting material.

  • Quench & Isolate: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Ether Cleavage & Deprotection

Q: During the BBr₃-mediated cleavage of the 7-methoxy group, I observe significant degradation and poor yields. What is causing this?

The Science (Causality): Boron tribromide (BBr₃) is a potent Lewis acid used for ether cleavage. However, the indazole core contains a highly basic nitrogen (N2) that will rapidly complex with BBr₃. If you only use 1.0-1.5 equivalents of BBr₃, the reagent is entirely consumed by this complexation, leaving insufficient active reagent to cleave the methoxy ether. You must use at least 3.0 equivalents of BBr₃ to account for nitrogen complexation, methoxy oxygen coordination, and the actual cleavage mechanism. Furthermore, harsh aqueous quenching causes rapid exothermic hydrolysis of the boron complexes, leading to localized heating and degradation of the indazole ring.

Step-by-Step Protocol: BBr₃ Ether Cleavage

  • Dissolve the N1-methylated intermediate in anhydrous Dichloromethane (DCM) under argon and cool to -78 °C.

  • Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

  • Allow the reaction to gradually warm to room temperature and stir for 12 hours.

  • Critical Quench Step: Cool the reaction back to -78 °C and quench slowly with anhydrous Methanol (not water). This smoothly decomposes the boron complexes into volatile trimethyl borate.

    • Self-Validation Check: Concentrate the mixture under vacuum to remove the trimethyl borate before attempting any standard aqueous workup. This prevents the formation of intractable boric acid emulsions.

Part 4: Ester Hydrolysis and Isoelectric Isolation

Q: The final hydrolysis of the ester yields a highly water-soluble product that is difficult to extract. How can I isolate the final acid in high purity?

The Science (Causality): The final product, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, is highly amphoteric. It possesses a basic indazole nitrogen, an acidic carboxylic acid (pKa ~4), and a weakly acidic phenolic hydroxyl (pKa ~9-10). Traditional liquid-liquid extraction will fail because the molecule remains ionized at almost any pH. To isolate it, you must exploit its isoelectric point (pI), where the molecule exists as a neutral zwitterion and exhibits minimum aqueous solubility.

Speciation LowPH Cationic Form (pH < 2) Soluble Neutral Neutral/Zwitterionic Form (pH 3.5 - 4.5) Insoluble (Precipitates) LowPH->Neutral Add Base Neutral->LowPH Add Acid HighPH Anionic/Dianionic Form (pH > 7) Soluble Neutral->HighPH Add Base HighPH->Neutral Add Acid

pH-dependent speciation of the target compound affecting aqueous solubility.

Step-by-Step Protocol: Hydrolysis and Isoelectric Precipitation

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the starting ester should completely disappear, replaced by the [M-H]- mass of the final product.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. The product is now in the aqueous layer as a highly soluble lithium salt (dianion form).

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C. Using a continuously monitoring calibrated pH meter, carefully add 1N HCl dropwise. The product will begin to precipitate as the pH approaches 3.5 - 4.0.

  • Isolation: Once the pH stabilizes at ~3.8, age the suspension at 0 °C for 1 hour to promote crystal growth. Filter the precipitate through a sintered glass funnel, wash with ice-cold water to remove inorganic lithium salts, and dry under high vacuum to afford the pure 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

References
  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles ACS Publications [Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Optibrium [Link]

Sources

Troubleshooting

Troubleshooting solubility issues with 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of functionalized indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of functionalized indazoles. 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a highly valuable scaffold in drug discovery, but its amphoteric-like properties and rigid planar aromatic system often lead to precipitation in standard biological assays[1].

This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to overcome these hurdles and ensure robust, reproducible data.

Part 1: Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular drivers of precipitation. The solubility of this compound is strictly governed by the pH-partition hypothesis[2].

  • C5-Carboxylic Acid (pKa ~ 3.5 - 4.5): At low pH, this group is neutral. The planar indazole rings stack efficiently, leading to high crystal lattice energy that resists aqueous hydration[1].

  • C7-Hydroxyl (pKa ~ 9.0 - 10.0): This phenolic-like group remains protonated at physiological pH but can be leveraged at high pH for extreme solubility.

  • N1-Methylation: Unlike 1H-indazole which can tautomerize to 2H-indazole, the N1-methyl group locks the conformation[3]. This slightly increases the lipophilicity of the core, making the molecule highly sensitive to rapid changes in solvent dielectric constants.

Part 2: Diagnostic Workflow

Use the following logical pathway to diagnose and resolve precipitation events in your assay buffers.

Workflow Start Solubility Issue: 7-hydroxy-1-methyl-1H-indazole -5-carboxylic acid CheckPH Is Assay pH < 5.0? Start->CheckPH LowPH Compound is Neutral (C5-COOH protonated) CheckPH->LowPH Yes CheckSolvent Is DMSO < 1% at pH 7.4? CheckPH->CheckSolvent No AdjustPH Adjust pH to 7.4+ or use Cosolvent LowPH->AdjustPH Success Homogeneous Solution (Validated by UV-Vis) AdjustPH->Success SolventShock Solvent-Shift Precipitation (Nucleation > Hydration) CheckSolvent->SolventShock Yes CheckSalts Are Ca2+/Mg2+ present? CheckSolvent->CheckSalts No StepDown Use Step-Down Dilution or add Surfactant SolventShock->StepDown StepDown->Success SaltComplex Insoluble Carboxylate Complex Formation CheckSalts->SaltComplex Yes CheckSalts->Success No UseEDTA Switch to Na+/K+ salts or add EDTA SaltComplex->UseEDTA UseEDTA->Success

Diagnostic workflow for troubleshooting indazole carboxylic acid precipitation in aqueous buffers.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent-shift" precipitation. Even though the C5-carboxylic acid is ionized at pH 7.4, the rapid drop in the solvent's dielectric constant forces the hydrophobic indazole core out of solution faster than the carboxylate anion can establish a hydration shell. The causality lies in nucleation kinetics outpacing dissolution kinetics. To prevent this, alter the order of addition or introduce a surfactant to lower the surface tension[4].

Q2: Can I just raise the pH to 11 to dissolve it, then drop it back to 7.4? A2: Yes, this "pH-cycling" technique is highly effective. At pH > 10, both the C5-carboxylic acid and the C7-hydroxyl group deprotonate, forming a highly soluble dianion. When you slowly back-titrate to pH 7.4, the compound often remains in a metastable supersaturated state or forms amorphous nano-aggregates rather than macroscopic crystals[2]. This state is kinetically stable enough for most acute in vitro assays.

Q3: Are there specific buffer salts I should avoid? A3: Absolutely. Avoid buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) if your target compound concentration exceeds 50 µM. Carboxylate anions readily form insoluble complex salts with divalent cations. Stick to monovalent counterions (Na⁺, K⁺) such as standard sodium phosphate or HEPES[4].

Part 4: Quantitative Solubility Data

The table below summarizes the expected physical states of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid under various formulation conditions.

Buffer SystempHCo-solvent / AdditiveEstimated Solubility StateMechanistic Observation
0.1 N HCl 1.2None< 10 µMC5-COOH is fully protonated; high crystal lattice energy prevents hydration.
Acetate Buffer 4.51% DMSO~ 50 µMNear pKa; partial ionization results in a cloudy suspension.
PBS (Na⁺ salt) 7.41% DMSO200 - 500 µMC5-COOH is ionized (mono-anion); clear solution if solvent-shock is avoided.
HEPES 7.45% DMSO + 1% Tween-20> 1000 µMMicellar encapsulation of the hydrophobic indazole core prevents aggregation.
Carbonate Buffer 10.0None> 5000 µMBoth C5-COOH and C7-OH are deprotonated (di-anion); highly soluble.
Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a clear solution means your compound is fully dissolved. Nano-aggregates can scatter light poorly but still ruin an assay. Use the following self-validating protocols.

Protocol A: Step-Down Co-Solvent Dilution (For In Vitro Assays)

Objective: Achieve a 100 µM final concentration in aqueous buffer without solvent-shock precipitation. Causality: Gradual reduction of the organic phase prevents rapid nucleation of the indazole core[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

  • Thermal Priming: Pre-warm the target aqueous buffer (e.g., 1X PBS, pH 7.4) to 37°C. Increased temperature enhances the thermodynamic solubility limit during the critical mixing phase[4].

  • Intermediate Dilution: While vigorously vortexing the buffer, add the DMSO stock dropwise to achieve an intermediate concentration (e.g., 1 mM at 10% DMSO).

  • Final Dilution: Dilute this intermediate solution 1:10 into the final assay buffer to reach 100 µM at 1% DMSO.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and measure its absorbance at the compound's UV λmax​ (typically ~280-320 nm for indazoles). Compare this to a standard curve generated in 100% DMSO. If the aqueous recovery is <95%, precipitation has occurred, and the co-solvent ratio must be increased.

Protocol B: pH-Adjustment and In Situ Salt Formation (For In Vivo Dosing)

Objective: Formulate a high-concentration (>5 mM) aqueous dose without organic solvents. Causality: Converting the free acid to a sodium salt drastically lowers the lattice energy and increases ion-dipole interactions with water[2].

  • Suspension: Weigh the free acid powder and suspend it in 80% of the final target volume of sterile water. The suspension will be opaque.

  • Deprotonation: Add 1.0 molar equivalent of 0.1 N NaOH dropwise while stirring continuously. The NaOH deprotonates the C5-carboxylic acid, converting the neutral lattice into a highly soluble sodium carboxylate salt[2].

  • Equilibration: Monitor the pH. Once the solution clears, adjust the pH back to 7.4 - 7.8 using dilute HCl. Critical: Do not drop below pH 7.0, or the free acid will re-precipitate.

  • Volume Adjustment: QS (quantum satis) to the final volume with sterile water or saline.

  • Self-Validation Step: Pass the formulated solution through a 0.22 µm PTFE syringe filter. Weigh the filter before and after (once dried) to quantify any retained insoluble API. Additionally, perform HPLC-UV on the filtrate to confirm the exact dosed concentration matches the theoretical yield.

Sources

Optimization

Technical Support Center: Biological Testing of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Welcome to the Application Scientist Support Center for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (7-HMI-5-CA) . This compound is a highly valuable building block and fragment scaffold used in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (7-HMI-5-CA) . This compound is a highly valuable building block and fragment scaffold used in Fragment-Based Drug Discovery (FBDD) and targeted therapeutic development.

However, its unique physicochemical profile—combining a hydrophobic aromatic core, an acidic carboxylate, and a phenolic-like hydroxyl group—introduces specific liabilities during in vitro biological testing. This guide is designed to help researchers identify, troubleshoot, and resolve common assay artifacts such as colloidal aggregation, autofluorescence, and pH-dependent binding variability.

Part 1: Quantitative Liability Profile

To effectively troubleshoot, you must first understand the physical parameters driving the compound's behavior in aqueous assay buffers.

Table 1: Physicochemical Properties & Assay Interference Thresholds

ParameterValue / ThresholdCausality / Impact on Biological Assays
Molecular Weight 192.17 g/mol Ideal size for FBDD; requires high screening concentrations (10 µM - 1 mM).
5-COOH pKa ~4.2Deprotonated at physiological pH; dictates primary aqueous solubility.
7-OH pKa ~8.5 - 9.0Prone to deprotonation in slightly basic buffers, drastically altering binding mode.
Critical Aggregation Conc. > 30 - 50 µMHydrophobic stacking forms colloids; causes non-specific enzyme inhibition [1].
Autofluorescence (Ex/Em) ~340 nm / ~440 nmOverlaps with AMC/NADH reporters; causes false negatives/positives in fluorogenic assays [2].

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve for 7-HMI-5-CA show a remarkably steep Hill slope (>2.0)? A: A Hill slope significantly greater than 1.0 in a biochemical assay is a classic hallmark of colloidal aggregation. Rather than binding to the target pocket in a 1:1 stoichiometric ratio, the compound forms microscopic aggregates that non-specifically sequester and denature the target protein [3].

Q: Can I use standard FITC or AMC-based fluorescence assays to test this compound? A: It is highly discouraged. The conjugated indazole ring system absorbs light in the UV/blue spectrum and emits in the blue/green spectrum. This intrinsic autofluorescence will interfere with the readout of 7-amino-4-methylcoumarin (AMC) or NADH-coupled assays, masking true inhibition or creating false baseline signals.

Q: I dissolved the compound in DMSO at 10 mM, but it crashed out when added to my pH 6.5 assay buffer. Why? A: At pH 6.5, the 5-carboxylic acid is deprotonated, but the overall lipophilicity of the 1-methyl-indazole core remains high. If the final DMSO concentration drops below 1-2%, the compound may exceed its thermodynamic solubility limit. You must either increase the pH slightly (closer to 7.4) or maintain a strictly controlled DMSO co-solvent ratio.

Part 3: In-Depth Troubleshooting Guides

Issue 1: Erratic Inhibition & Colloidal Aggregation

The Causality: Small aromatic molecules like 7-HMI-5-CA are notorious for forming colloidal aggregates at the high micromolar concentrations required for fragment screening. These aggregates act as "protein sponges," adsorbing the assay enzyme onto their surface and causing non-competitive, detergent-sensitive inhibition [3].

The Solution: Implement a detergent counter-screen. Non-ionic detergents like Triton X-100 disrupt the hydrophobic interactions holding the colloids together, restoring the enzyme's function if the inhibition was artifactual.

G Start Erratic Dose-Response or High Hill Slope (>2.0) DLS Run Dynamic Light Scattering (DLS) Check for Colloids >100 nm Start->DLS Triton Re-run Assay with 0.01% Triton X-100 DLS->Triton Check Does IC50 Shift or Activity Disappear? Triton->Check Aggregator False Positive (Colloidal Aggregator) Check->Aggregator Yes TrueHit True Binder (Proceed to Orthogonal Assay) Check->TrueHit No

Workflow for identifying and resolving colloidal aggregation false positives.
Issue 2: pH-Dependent Binding Variability

The Causality: 7-HMI-5-CA possesses two distinct ionizable groups. The 5-carboxylic acid ensures the molecule is a monoanion at physiological pH (7.4). However, the 7-hydroxyl group has a pKa of approximately 8.5 to 9.0. If your assay buffer drifts into the basic range (e.g., pH 8.5 Tris buffer often used for kinase assays), the hydroxyl group deprotonates. The resulting dianion will experience severe electrostatic repulsion if the target's binding pocket is lined with acidic residues (Asp/Glu), leading to a sudden, inexplicable loss of affinity.

pH_Logic Low Low Phys pH 7.4 Monoanion (COO-) Optimal Target Binding Low->Phys Increase pH High High Phys->High Increase pH High->Phys Decrease pH

Effect of assay pH on the ionization state and binding efficacy of 7-HMI-5-CA.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that confirm the assay's mechanical integrity before evaluating the compound.

Protocol A: DLS & Detergent Counter-Screen for Aggregation

This protocol validates whether 7-HMI-5-CA is acting as a true target binder or a colloidal aggregator.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Split this into two aliquots: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Titration: Prepare a 10-point serial dilution of 7-HMI-5-CA in 100% DMSO.

  • DLS Measurement (Physical Validation):

    • Dilute the compound into Buffer A (final DMSO = 1%).

    • Read the sample in a Dynamic Light Scattering (DLS) instrument.

    • Validation: If particles >100 nm in radius are detected, colloidal aggregation is physically confirmed [3].

  • Enzyme Assay (Functional Validation):

    • Run the enzyme inhibition assay in both Buffer A and Buffer B.

    • Validation: Calculate the IC50 for both conditions. If the IC50 in Buffer B is right-shifted by >5-fold or inhibition is completely abolished, the compound is an aggregator. If the IC50 remains identical, the compound is a true binder.

Protocol B: TR-FRET Adaptation for Autofluorescent Fragments

To bypass the intrinsic autofluorescence of the indazole core, transition from standard prompt fluorescence to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [4].

Step-by-Step Methodology:

  • Fluorophore Selection: Label your target protein with a Lanthanide chelate donor (e.g., Europium, Ex 340 nm / Em 615 nm) and your tracer ligand with a red-shifted acceptor (e.g., Alexa Fluor 647, Ex 650 nm / Em 665 nm).

  • Time-Gating Setup: Program the microplate reader to apply a time delay of 50–100 microseconds after the excitation flash before recording the emission.

  • Compound Incubation: Incubate 7-HMI-5-CA with the target and tracer for 60 minutes at room temperature.

  • Data Acquisition & Validation:

    • Record the emission at both 615 nm and 665 nm. Calculate the 665/615 ratio.

    • Validation: Because the indazole autofluorescence has a lifetime of mere nanoseconds, it will completely decay during the 50 µs time delay. If the baseline signal of the negative control wells matches the buffer-only wells, the autofluorescence artifact has been successfully eliminated.

References

  • Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Allen, S. J., et al. "Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods." ResearchGate, 2015. URL:[Link]

  • Irwin, J. J., et al. "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Ciruela, F., et al. "Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art." International Journal of Molecular Sciences, 2019. URL:[Link]

Troubleshooting

Strategies to reduce off-target effects of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Technical Support Center: Mitigating Off-Target Liabilities of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid Welcome to the Technical Support and Troubleshooting Center for drug development professionals working with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Off-Target Liabilities of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Center for drug development professionals working with 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid . This specific compound presents a unique dual-liability profile in medicinal chemistry: it combines an ATP-mimetic 1H-indazole core with a metabolically reactive carboxylic acid moiety.

This guide provides causality-driven troubleshooting, self-validating protocols, and structural strategies to help you engineer away off-target kinase cross-reactivity, hERG channel inhibition, and idiosyncratic drug toxicity (IDT).

Module 1: Troubleshooting Kinase & hERG Cross-Reactivity (The Indazole Core)

Q1: Why does our lead series utilizing the 7-hydroxy-1-methyl-1H-indazole scaffold exhibit broad off-target kinase inhibition? A: The 1H-indazole scaffold is a well-documented "privileged structure" that frequently acts as a Type I ATP-competitive kinase inhibitor[1]. The core mimics the adenine ring of ATP, allowing it to form highly conserved hydrogen bonds with the hinge region of various kinases (such as LRRK2 and GSK-3β)[1][2]. While the 7-hydroxy and 1-methyl substitutions alter local electron density, the planar bicyclic system still readily intercalates into ATP-binding pockets. Resolution Strategy: To mitigate this, you must disrupt the conserved hydrogen-bonding network. Consider converting the planar indazole into a sp3-rich spirocyclic system or replacing the N1-H hinge-binding bond with an imidazopyridine C-H bond to decrease the number of hydrogen bond donors[1].

Q2: We are observing significant hERG channel inhibition in our patch-clamp assays. How can we decouple this from our on-target activity? A: Indazole derivatives often exhibit hERG liabilities when coupled with lipophilic groups or basic amines during library synthesis[2]. The hERG channel contains a promiscuous binding pocket that traps lipophilic, positively charged molecules. Resolution Strategy: Structure-enabled design shows that introducing polar substituents with reduced pKa values at the functionalization sites of the indazole core can progressively improve hERG safety margins without sacrificing on-target potency[2].

Module 2: Managing Reactive Metabolites (The Carboxylic Acid Moiety)

Q3: Our in vivo models are showing delayed idiosyncratic drug toxicity (IDT) and elevated liver enzymes. Could the 5-carboxylic acid group be responsible? A: Yes. Carboxylic acid-containing drugs are highly susceptible to Phase II metabolic bioactivation[3]. They are frequently metabolized by UDP-glucuronosyltransferases (UGTs) into 1-β-O-acyl glucuronides or by acyl-CoA synthetases into acyl-CoA thioesters[3]. These are chemically reactive electrophiles[4]. The Mechanism: Once formed, acyl glucuronides can undergo intramolecular acyl migration to form reactive isomers, or they can directly acylate nucleophilic residues on cellular proteins[5]. This covalent protein binding creates immunogenic antigens that trigger hepatotoxicity and anaphylaxis[3].

Q4: How can we predict if our specific carboxylic acid derivative will cause DILI (Drug-Induced Liver Injury)? A: The most reliable predictor is the degradation half-life of the acyl glucuronide via acyl migration[5]. Safe carboxylic acid drugs typically form stable glucuronides with long half-lives. Conversely, compounds that form highly reactive acyl glucuronides with short relative half-lives (rapid acyl migration) or those that readily form acyl-CoA conjugates have a significantly higher probability of causing DILI[5].

Module 3: Visualizing the Liability Pathways

Bioactivation Parent 7-Hydroxy-1-methyl-1H-indazole- 5-carboxylic acid UGT Phase II Metabolism (UGT Enzymes) Parent->UGT Glucuronidation AcylCoA Acyl-CoA Synthetase Pathway Parent->AcylCoA CoA Conjugation AcylGluc 1-β-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Thioester Acyl-CoA Thioester (Reactive Intermediate) AcylCoA->Thioester Migration Intramolecular Acyl Migration AcylGluc->Migration Isomerization Adducts Covalent Protein Adducts (Idiosyncratic Toxicity) AcylGluc->Adducts Direct Acylation Thioester->Adducts Migration->Adducts Glycation

Caption: Metabolic bioactivation of carboxylic acids into reactive intermediates leading to toxicity.

Workflow Start Observe Off-Target Effect in Indazole-5-Carboxylic Acid Decision1 Is it Kinase/hERG Cross-Reactivity or Hepatotoxicity? Start->Decision1 Kinase Kinase/hERG Liability (Indazole Core) Decision1->Kinase Broad Inhibition Tox Idiosyncratic Toxicity (Carboxylic Acid) Decision1->Tox DILI / Cytotoxicity Screen1 Run Broad Kinase Panel & Patch-Clamp Assay Kinase->Screen1 Screen2 Run Acyl Glucuronide Trapping Assay Tox->Screen2 Mod1 Modify Hinge-Binding Motif Reduce cLogP/pKa Screen1->Mod1 Mod2 Steric Shielding of COOH or Bioisostere Replacement Screen2->Mod2

Caption: Decision matrix and experimental workflow for troubleshooting indazole-carboxylic acid liabilities.

Module 4: Self-Validating Experimental Protocols

Protocol A: Acyl Glucuronide Stability and Trapping Assay

Causality: Because acyl glucuronides are transient and rapidly degrade via enzymatic hydrolysis or non-enzymatic acyl migration[5][6], standard endpoint toxicity assays fail to capture the reactive flux. This protocol uses a nucleophilic trapping agent to outcompete internal migration, providing a self-validating measure of electrophilic danger.

  • Microsomal Incubation: Incubate 10 µM of the indazole-carboxylic acid compound with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA) and 1 mM NADPH. Incubate at 37°C.

  • Trapping Mechanism: Concurrently add 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) to the mixture. Self-Validation: The trapping agent will form stable adducts with the reactive aldehyde intermediates generated during acyl migration, preventing false negatives caused by rapid degradation.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Monitor the mass transitions for the heavy and light acyl migration isomers[5]. Calculate the "relative half-life" of the 1-β-O-acyl glucuronide. A half-life of < 1 hour indicates a severe IDT liability requiring structural modification (e.g., steric hindrance around the carboxylic acid).

Protocol B: Physiologically Relevant Kinase Selectivity Profiling

Causality: Indazoles are Type I ATP-competitive inhibitors. Running kinase panels at artificially low ATP concentrations (e.g., 10 µM) will drastically overstate off-target liabilities, leading to abandoned viable leads.

  • Compound Preparation: Prepare a 10-point dose-response curve of the indazole derivative in 100% DMSO (final assay concentration 1% DMSO).

  • Physiological ATP Adjustment: Set up the kinase reaction buffer. Critical Step: Adjust the ATP concentration to 1 mM (physiological intracellular concentration) rather than the standard Km of the specific kinase[1].

  • Incubation: Incubate the compound, ATP, and the target/off-target kinase panel for 60 minutes at room temperature.

  • Quantification: Measure residual kinase activity using a microfluidic mobility shift assay or TR-FRET.

  • Validation: Include a known promiscuous indazole (e.g., a non-optimized pan-kinase inhibitor) as a positive control. If the control's IC50 does not shift appropriately at 1 mM ATP, the assay conditions are invalid.

Module 5: Quantitative Data Summaries

Table 1: Impact of Structural Modifications on Indazole Off-Target Liabilities Data synthesized from indazole optimization campaigns targeting kinase and hERG selectivity[1][2].

Structural ModificationTarget Kinase IC₅₀Broad Kinase SelectivityhERG IC₅₀ (Liability)cLogP / pKa
Parent 1H-Indazole Core < 5 nMPoor (Pan-kinase activity)0.86 µM (High Risk)2.56 / 8.40
Imidazo[1,5-a]pyridine Replacement ~ 50 nMGood (Reduced H-bond donors)> 10 µM (Low Risk)1.80 / 7.10
Polar Substituent Addition (R1/R2) < 10 nMModerate> 40 µM (Safe)1.06 / 6.50
sp3-rich Spirocarbonitrile Motif < 2 nMExcellent> 30 µM (Safe)1.50 / N/A

Table 2: Correlation of Carboxylic Acid Metabolism with Toxicity Risk Data reflecting the relationship between acyl glucuronide kinetics and idiosyncratic drug toxicity (IDT)[5].

Compound Class / Liability ProfileAcyl Glucuronide Relative Half-LifeAcyl Migration RateAcyl-CoA Conjugate DetectionDILI / IDT Probability
Safe Carboxylic Acids > 2.5 HoursLowNot DetectedLow
Moderate Risk 1.0 - 2.5 HoursModerateTrace AmountsModerate
High DILI Risk (Toxic) < 1.0 HourHigh (Rapid Isomerization)Primary MetaboliteHigh

References

  • Acyl Glucuronides of Carboxylic acid-containing Drugs Hypha Discovery. URL:[Link]

  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson’s Disease Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model PubMed Central (PMC) / NIH. URL:[Link]

  • Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs ResearchGate. URL:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated ResearchGate. URL:[Link]

  • Hot Topic: Acyl Glucuronides: Mechanistic Role in Drug Toxicity? Bentham Science. URL:[Link]

Sources

Optimization

Refinement of analytical methods for detecting 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Welcome to the technical support center for the analytical determination of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical determination of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quantitative analysis of this compound in various biological matrices. Our goal is to equip you with the expertise and practical insights necessary to overcome common analytical challenges and ensure the generation of robust and reliable data.

Introduction to the Analyte

7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a metabolite of certain synthetic indazole carboxamide compounds. Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide will focus on the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the method development and validation for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Q1: What is the most suitable analytical technique for the quantification of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in biological samples?

A1: For the analysis of drug metabolites at low concentrations in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1] Its high sensitivity and selectivity allow for accurate quantification even at trace levels, minimizing interferences from the matrix. HPLC with UV detection can be a viable alternative for in-vitro studies or when higher concentrations of the analyte are expected, but it may lack the required sensitivity and selectivity for in-vivo sample analysis.

Q2: What are the critical considerations for sample preparation when analyzing this metabolite in urine?

A2: A significant portion of drug metabolites in urine are excreted as glucuronide conjugates.[2][3] Therefore, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave the conjugate and measure the total concentration of the metabolite. Following hydrolysis, a sample clean-up technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is essential to remove interfering matrix components.[4][5]

Q3: How can I confirm the identity of the 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid peak in my chromatogram?

A3: The most definitive method for peak identity confirmation is to use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement of the parent ion and its fragments.[6] In a triple quadrupole mass spectrometer, the use of multiple reaction monitoring (MRM) with at least two specific transitions for the analyte provides a high degree of confidence in its identity.[7] Additionally, comparing the retention time with that of a certified reference standard is a fundamental requirement.

Q4: What are the key validation parameters I need to assess for my analytical method?

A4: A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[8][9] The key parameters to evaluate include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[10]

  • Accuracy: The closeness of the measured value to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[8]

Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the analysis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, along with their potential causes and recommended solutions.

Liquid Chromatography (LC) Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate organic modifier or buffer concentration.- Adjust the mobile phase pH. For a carboxylic acid, a pH below its pKa (typically around 3-5) will ensure it is in its neutral form, leading to better retention and peak shape on a C18 column.[6]- Flush the column with a strong solvent or replace it if necessary.- Optimize the mobile phase composition by adjusting the organic solvent (acetonitrile or methanol) and buffer concentration.[11]
Inconsistent Retention Times - Fluctuations in column temperature.- Inadequate column equilibration between injections.- Pump malfunction or leaks.- Use a column oven to maintain a consistent temperature (e.g., 40 °C).[6]- Ensure sufficient re-equilibration time in the gradient program.[6]- Check the LC system for leaks and perform a pump performance test.
Low Signal Intensity/Sensitivity - Suboptimal mobile phase composition affecting ionization.- Poor sample recovery during extraction.- Analyte degradation.- For LC-MS/MS, optimize the mobile phase additives (e.g., formic acid or acetic acid) to enhance ionization in the mass spectrometer source.[11]- Evaluate and optimize the sample preparation procedure (see Sample Preparation section).- Investigate the stability of the analyte in the prepared samples and at every step of the process.[8]
Mass Spectrometry (MS) Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Ionization Efficiency - Incorrect ionization mode (positive or negative).- Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature).- Matrix suppression or enhancement.- Given the presence of a carboxylic acid group, negative ion mode (ESI-) is often more sensitive. However, positive ion mode (ESI+) can also work, so both should be evaluated.- Perform a source parameter optimization by infusing a standard solution of the analyte.- Improve sample clean-up to minimize matrix effects.[11] A post-extraction addition experiment can be performed to assess the extent of matrix effects.[11]
Inconsistent Fragment Ion Ratios - Collision energy is not optimized.- Contamination in the collision cell.- Optimize the collision energy for each MRM transition to ensure stable and reproducible fragmentation.- If the issue persists, the mass spectrometer may require cleaning or maintenance by a qualified engineer.
Sample Preparation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Recovery - Inefficient extraction from the matrix.- Incomplete enzymatic hydrolysis.- Analyte binding to labware.- Optimize the SPE or LLE protocol (e.g., sorbent type, wash and elution solvents for SPE; extraction solvent pH for LLE).[4][5]- Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature).[3][12]- Use low-binding polypropylene tubes and pipette tips.
High Matrix Effects - Insufficient removal of interfering substances.- Co-elution of matrix components with the analyte.- Employ a more rigorous sample clean-up method. For example, using a mixed-mode SPE sorbent.- Modify the chromatographic conditions to separate the analyte from the interfering matrix components.

Experimental Protocols

The following are example protocols that can be used as a starting point for the analysis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. Note: These protocols should be optimized and validated for your specific application and instrumentation.

Protocol 1: Sample Preparation from Urine using SPE
  • Hydrolysis: To 1 mL of urine sample, add an internal standard and 50 µL of β-glucuronidase enzyme solution. Incubate at 55°C for 2 hours.[3]

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[12]

Protocol 2: LC-MS/MS Analysis
  • LC System: A UPLC or HPLC system capable of high-pressure gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For a carboxylic acid, a common neutral loss is that of CO2 (44 Da).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Add β-glucuronidase spe Solid Phase Extraction (SPE) hydrolysis->spe Load onto SPE cartridge evaporation Evaporation spe->evaporation Elute and Evaporate reconstitution Reconstitution evaporation->reconstitution Reconstitute in Mobile Phase lcms LC-MS/MS Analysis reconstitution->lcms Inject data_processing Data Processing lcms->data_processing Acquire Data results Results data_processing->results Quantify troubleshooting_logic cluster_lc LC Issues cluster_ms MS Issues cluster_sample_prep Sample Prep Issues start Analytical Issue Encountered poor_peak_shape Poor Peak Shape start->poor_peak_shape e.g. inconsistent_rt Inconsistent Retention Time start->inconsistent_rt low_sensitivity_lc Low Sensitivity start->low_sensitivity_lc poor_ionization Poor Ionization start->poor_ionization inconsistent_fragments Inconsistent Fragments start->inconsistent_fragments low_recovery Low Recovery start->low_recovery high_matrix High Matrix Effects start->high_matrix solution1 Adjust pH poor_peak_shape->solution1 Check Mobile Phase pH solution2 Stabilize Conditions inconsistent_rt->solution2 Check Column Temp & Equilibration solution3 Method Re-optimization low_sensitivity_lc->solution3 Optimize Mobile Phase/Extraction solution4 Tune Instrument poor_ionization->solution4 Optimize Source Parameters solution5 Tune Instrument inconsistent_fragments->solution5 Optimize Collision Energy solution6 Method Re-optimization low_recovery->solution6 Optimize Extraction/Hydrolysis solution7 Method Re-optimization high_matrix->solution7 Improve Sample Clean-up

Caption: A logical approach to troubleshooting common analytical issues.

References

  • United Chemical Technologies. (2023). Analysis of Mitragynine and 7-Hydroxymitragynine in Blood and Urine Using CLEAN-SCREEN XCEL® I and UHPLC-MS/MS.
  • Biotage. (n.d.).
  • Fisher Scientific. (n.d.). Simple Quantitation of Kratom Components from Urine by LC-MS/MS for Forensic Toxicology.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Phenomenex. (2015, November 23). Analyzing Metabolites of Synthetic Cannabinoids: Technical Note.
  • Bongers, I. E. A., et al. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot.
  • BenchChem. (2025).
  • Saitoh, S., et al. (n.d.).
  • ResearchGate. (2019, March 31).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Chimalakonda, K. C., et al. (2012). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. PMC.
  • Gavin Publishers. (2018, January 19).
  • Journal of Pharmaceutical and Medicinal Research. (2022, November 8).
  • SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine.
  • Raman, N., et al. (2014).

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profile of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Abstract The selectivity of small molecule inhibitors is a critical determinant of their therapeutic potential and safety profile.[1][2][3] This guide presents a comprehensive cross-reactivity analysis of 7-hydroxy-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selectivity of small molecule inhibitors is a critical determinant of their therapeutic potential and safety profile.[1][2][3] This guide presents a comprehensive cross-reactivity analysis of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, a novel compound with potential kinase inhibitory activity. We detail the systematic evaluation of this compound against a broad panel of kinases, providing a comparative analysis with known kinase inhibitors to contextualize its selectivity. This document serves as a technical resource for researchers in drug discovery and chemical biology, offering in-depth protocols, experimental data, and mechanistic insights to guide further investigation and development of indazole-based kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising a large family of over 500 enzymes in the human genome, are central regulators of cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] The development of kinase inhibitors has revolutionized the treatment of various malignancies. However, a significant challenge in kinase drug discovery is achieving target selectivity.[1] The highly conserved ATP-binding site across the kinome often leads to off-target activities, which can result in toxicity or unexpected pharmacological effects.[1][3] Therefore, early and comprehensive cross-reactivity profiling is essential to characterize the selectivity of a novel inhibitor and predict its potential clinical utility.

The indazole scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous biologically active compounds, including several kinase inhibitors.[5][6] This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a novel derivative designed to optimize these interactions. This guide provides a rigorous evaluation of its kinase selectivity profile.

Rationale for Kinase Panel Selection

To provide a comprehensive assessment of selectivity, a diverse panel of kinases was selected, representing various branches of the human kinome. The selection was guided by the following principles:

  • Structural Homology: Kinases with high sequence and structural similarity to the putative primary target are included to assess on-target selectivity.

  • Known Promiscuity: The panel includes kinases that are common off-targets for indazole-based and other kinase inhibitors.

  • Disease Relevance: Kinases implicated in major disease pathways are included to identify potential polypharmacological advantages or liabilities.

  • Representation of Diverse Families: The panel spans multiple kinase families (e.g., tyrosine kinases, serine/threonine kinases) to provide a broad overview of cross-reactivity.

Experimental Methodology: A Validated Approach to Kinase Profiling

To ensure the generation of robust and reproducible data, a well-established in vitro kinase assay was employed. While various methods exist, including radiometric and fluorescence-based assays, a luminescence-based assay was chosen for its high sensitivity, broad dynamic range, and scalability.[7]

In Vitro Kinase Inhibition Assay Protocol

The following protocol outlines the steps for determining the inhibitory activity of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid against the selected kinase panel.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (various suppliers)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • 384-well plates (white, low-volume)

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution series).

  • Assay Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the respective kinase enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP (at a concentration near the Km for each respective kinase).

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of ADP produced is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution (in DMSO) Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Add_Kinase Add Kinase Enzyme Reagent_Prep->Add_Kinase Start_Reaction Initiate Reaction (Substrate/ATP) Reagent_Prep->Start_Reaction Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Reaction_Incubate Reaction Incubation (60 min) Start_Reaction->Reaction_Incubate Stop_Reaction Stop Reaction & Detect ADP (ADP-Glo™ Reagent) Reaction_Incubate->Stop_Reaction Stop_Incubate Incubation (40 min) Stop_Reaction->Stop_Incubate Add_Detection Add Detection Reagent Stop_Incubate->Add_Detection Detection_Incubate Incubation (30 min) Add_Detection->Detection_Incubate Read_Plate Measure Luminescence Detection_Incubate->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Kinase inhibition assay workflow.

Results: Quantitative Cross-Reactivity Profiling

The inhibitory activity of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid was determined against a panel of representative kinases. For comparative purposes, the well-characterized inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective PIM1 inhibitor, "Compound A," were profiled under identical conditions. The IC50 values are summarized in the table below.

Kinase Target7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid IC50 (nM)Staurosporine IC50 (nM)"Compound A" (Selective PIM1 Inhibitor) IC50 (nM)
PIM1 50 1530
PIM225025500
PIM340030800
PAK1>10,00050>10,000
ABL1>10,0008>10,000
SRC>10,00012>10,000
p38α (MAPK14)5,000100>10,000
JNK1 (MAPK8)8,000150>10,000
CDK2>10,0005>10,000
ROCK17,50020>10,000

Discussion and Interpretation

The data reveals that 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid exhibits potent inhibitory activity against PIM1 kinase with an IC50 of 50 nM. PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are involved in regulating cell survival and proliferation.[8] The compound demonstrates a notable degree of selectivity for PIM1 over other members of the PIM kinase family, with 5-fold and 8-fold lower potency against PIM2 and PIM3, respectively.

In comparison to the broad-spectrum inhibitor Staurosporine, which inhibits a wide range of kinases with high potency, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid displays a significantly more selective profile. It shows weak or no activity against other kinases in the panel, such as PAK1, ABL1, SRC, and CDK2, at concentrations up to 10,000 nM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize off-target effects and associated toxicities.

When compared to the hypothetical selective PIM1 inhibitor "Compound A," our test compound shows comparable potency for PIM1. The selectivity profile within the PIM family is also similar, suggesting that the 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid scaffold is a promising starting point for the development of selective PIM1 inhibitors.

PIM Kinase Signaling Pathway and Potential for Off-Target Effects

G cluster_upstream Upstream Signaling cluster_pim PIM Kinase Core cluster_downstream Downstream Effects cluster_offtarget Potential Off-Targets Cytokines Cytokines/Growth Factors Receptors Receptors Cytokines->Receptors JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 PIM2 PIM2 JAK_STAT->PIM2 PIM3 PIM3 JAK_STAT->PIM3 BAD BAD Phosphorylation (Inhibition of Apoptosis) PIM1->BAD p21 p21/p27 Regulation (Cell Cycle Progression) PIM1->p21 MYC MYC Stabilization (Promotion of Proliferation) PIM1->MYC p38a p38α PIM1->p38a JNK1 JNK1 PIM1->JNK1 ROCK1 ROCK1 PIM1->ROCK1 PIM2->BAD PIM2->p21 PIM3->MYC

Caption: PIM kinase signaling pathway.

The diagram above illustrates the central role of PIM kinases in cell signaling. While 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is highly selective for PIM1, the moderate inhibition of p38α, JNK1, and ROCK1 at higher concentrations should be considered in further preclinical development. These kinases are involved in inflammatory and stress responses, and their inhibition could have either beneficial or adverse effects depending on the therapeutic context.

Conclusion

This guide provides a comprehensive cross-reactivity profile of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, demonstrating its potent and selective inhibition of PIM1 kinase. The detailed experimental protocol and comparative data serve as a valuable resource for the scientific community. The favorable selectivity profile of this compound warrants further investigation into its therapeutic potential, particularly in oncology. Future studies should focus on elucidating its mechanism of action in cellular contexts and evaluating its efficacy and safety in preclinical models.

References

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
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  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Methyl-1H-indazole-5-carboxylic acid methyl ester.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. (n.d.). PMC.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics, 6(1), 163–172.
  • In vitro NLK Kinase Assay. (n.d.). PMC.
  • Schrödinger. (2025). Cracking the Selectivity Challenge in Kinase Drug Discovery.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). PMC.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.
  • In vitro kinase assay v1. (2023). ResearchGate.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022).
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022).
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI.
  • Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-5-carboxylic acid, 97%, Thermo Scientific.
  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). PubMed.
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.).
  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
  • Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021). IntechOpen.
  • Revvity. (n.d.). In Vitro Kinase Assays.

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Validation

A Comparative Study of the Anti-proliferative Effects of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic Acid and Known Inhibitors

This guide provides a comprehensive framework for a comparative study on the anti-proliferative effects of the novel compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid against established inhibitors of key cellula...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for a comparative study on the anti-proliferative effects of the novel compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid against established inhibitors of key cellular signaling pathways. Due to the nascent stage of research on this specific indazole derivative, this document outlines a proposed experimental plan, grounded in established methodologies, to thoroughly characterize its potential as an anti-cancer agent.

Introduction: The Quest for Novel Anti-Proliferative Agents

The relentless pursuit of novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulated signaling pathways. The indazole scaffold has emerged as a promising pharmacophore in the development of new anti-cancer drugs, with several derivatives demonstrating significant anti-proliferative and apoptotic activities.[1][2][3] This guide proposes a rigorous comparative investigation of a specific indazole derivative, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, against well-characterized inhibitors of the MAPK/ERK and PI3K/Akt pathways, two critical cascades in cancer cell proliferation and survival.

Compound Profiles: The Challenger and the Champions

A robust comparative study necessitates a thorough understanding of the compounds under investigation. This section details the structural and mechanistic properties of the novel indazole derivative and the established inhibitors.

The Investigational Compound: 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
  • Structure:

    • Chemical Formula: C₉H₈N₂O₃

    • CAS Number: 1557885-86-5[4]

  • Rationale for Investigation: While direct anti-proliferative data for this specific molecule is not yet publicly available, the broader class of indazole derivatives has shown promise in inhibiting cancer cell growth.[5] The purpose of this proposed study is to elucidate its biological activity and benchmark it against known standards.

The Known Inhibitors: Benchmarks for Efficacy

To provide a meaningful comparison, we have selected well-established inhibitors targeting the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway Inhibitors: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.[6]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF kinases (CRAF, BRAF, and V600E mutant BRAF).[7][8] Its action leads to the suppression of tumor cell proliferation and angiogenesis.

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase, which is frequently found in melanoma and other cancers.[9][10] It blocks the downstream signaling of the MAPK pathway in cells harboring this specific mutation.

PI3K/Akt Pathway Inhibitors: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that governs cell proliferation, growth, and survival. Its aberrant activation is a frequent event in a wide range of human cancers.

  • Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor that targets the p110α, p110β, p110δ, and p110γ isoforms.[11][12][13][14][15] By inhibiting PI3K, it blocks the activation of downstream effectors like AKT.

  • Alpelisib (BYL719): An orally bioavailable inhibitor that specifically targets the p110α isoform of PI3K, particularly in the context of PIK3CA mutations.[16][17][18][19][20]

Proposed Experimental Workflow for a Comprehensive Comparative Analysis

To ascertain the anti-proliferative potential of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, a multi-faceted experimental approach is essential. This workflow is designed to provide a holistic view of the compound's effects on cancer cells, from initial viability screening to a more in-depth analysis of its mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Line Selection (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT or WST-1) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Select active concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select active concentrations F Comparative Data Tables (IC50 values) C->F G Comparative Mechanistic Plots (Apoptosis & Cell Cycle Data) D->G E->G

Caption: Proposed experimental workflow for the comparative study.

Detailed Experimental Protocols

Rationale: The initial step is to determine the concentration-dependent effect of the compounds on the viability of cancer cell lines. The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.[21][22][23]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid and the known inhibitors (Sorafenib, Vemurafenib, Pictilisib, Alpelisib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-cell control.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[23]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[24][25][26][27][28] PI is a fluorescent nucleic acid dye that cannot penetrate live cells or early apoptotic cells but can stain the nuclei of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid and the known inhibitors at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[24]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][26]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[24] The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Rationale: To investigate whether the anti-proliferative effects are associated with cell cycle arrest, flow cytometry with PI staining is employed. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[29] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[30]

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[30][31]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[29][31]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for a meaningful comparison.

Comparative IC₅₀ Values

The IC₅₀ values obtained from the cell viability assays should be tabulated for direct comparison.

CompoundTarget PathwayCell LineIC₅₀ (µM)
7-hydroxy-1-methyl-1H-indazole-5-carboxylic acidTo be determinedMCF-7Experimental
A549Experimental
SorafenibMAPK/ERKK5620.97[32]
SiHa1.22[32]
VemurafenibMAPK/ERK (BRAF V600E)A3750.248[10]
HT290.025 - 0.35[4]
Pictilisib (GDC-0941)PI3K/AktHCT1161.081[12]
U87MGVarious
Alpelisib (BYL719)PI3K/Akt (p110α)MCF-70.225[20]
T47D3.055[20]

Note: The IC₅₀ values for the known inhibitors are sourced from the literature and may vary depending on the cell line and experimental conditions.

Interpreting Apoptosis and Cell Cycle Data

The results from the apoptosis and cell cycle analyses will provide mechanistic insights. An increase in the Annexin V-positive cell population would suggest that the compound induces apoptosis. The cell cycle analysis will reveal if the compound causes an arrest at a specific phase (e.g., G1, S, or G2/M), which can provide clues about its molecular target.

Signaling Pathway Context

To visually contextualize the mechanisms of the known inhibitors, the following diagrams illustrate the MAPK/ERK and PI3K/Akt pathways.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Sorafenib Sorafenib Sorafenib->RAF Vemurafenib Vemurafenib Vemurafenib->RAF

Caption: The MAPK/ERK Signaling Pathway and points of inhibition.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Downstream Downstream Effectors (Proliferation, Survival) mTOR->Downstream Pictilisib Pictilisib Pictilisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: The PI3K/Akt Signaling Pathway and points of inhibition.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluate the anti-proliferative effects of the novel compound 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. By employing a battery of validated in vitro assays and comparing its performance against well-characterized inhibitors of the MAPK/ERK and PI3K/Akt pathways, this proposed study will provide crucial insights into its potential as a novel anti-cancer agent. The detailed protocols and data interpretation frameworks presented herein are designed to ensure the generation of robust and reliable data, paving the way for further preclinical and clinical development.

References

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Comparative

Benchmarking the in vitro ADME properties of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid against a reference compound

Executive Summary The indazole carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, notably serving as a critical building block for ENL YEATS inhibitors such as TDI-11055[1]. During lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, notably serving as a critical building block for ENL YEATS inhibitors such as TDI-11055[1]. During lead optimization, functionalizing the indazole core—such as introducing a hydroxyl group at the C7 position—can profoundly alter the molecule's physicochemical properties.

This guide provides a rigorous benchmarking analysis comparing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (Test Compound) against the unsubstituted 1-methyl-1H-indazole-5-carboxylic acid (Reference Compound). By evaluating kinetic solubility, passive permeability, and metabolic stability, this guide equips drug development professionals with the mechanistic insights necessary to navigate scaffold selection.

ADME_Workflow Cmpd Indazole Candidates (Test vs Ref) Sol Kinetic Solubility (Shake-Flask LC-UV) Cmpd->Sol Step 1 Perm Passive Permeability (PAMPA, pH 7.4) Cmpd->Perm Step 2 Metab Metabolic Stability (HLM + NADPH) Cmpd->Metab Step 3 Data ADME Profiling & Lead Optimization Sol->Data Perm->Data Metab->Data

Fig 1: Tier 1 in vitro ADME screening workflow for indazole candidates.

Aqueous Kinetic Solubility

Causality & Rationale: Accurate ADME profiling requires compounds to be fully dissolved in assay buffers. Poor aqueous solubility can artificially inflate apparent metabolic stability (due to restricted enzyme access) and mask true permeability. The addition of a C7-hydroxyl group introduces a hydrogen bond donor/acceptor pair, which theoretically disrupts crystal lattice energy and enhances solvation in aqueous media.

Experimental Protocol

This self-validating protocol utilizes a shake-flask methodology coupled with LC-UV quantification to ensure thermodynamic equilibrium is reached without the interference of undissolved particulates.

  • Preparation: Prepare a 10 mM stock solution of both the test and reference compounds in 100% DMSO.

  • Incubation: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial (final DMSO concentration = 1%).

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet any undissolved compound.

  • Quantification: Transfer the supernatant to an HPLC vial. Quantify the dissolved concentration via LC-UV (λ = 254 nm) against a standard curve generated in a solvent where the compound is fully soluble (e.g., 50% acetonitrile/water).

Benchmarking Data
CompoundStructure ModificationKinetic Solubility (pH 7.4)Interpretation
Reference 1-methyl-1H-indazole-5-carboxylic acid85 µMModerate solubility; typical for rigid, planar aromatic acids.
Test 7-hydroxy-1-methyl-1H-...210 µM Superior solubility ; driven by the C7-OH hydrogen bonding.

Passive Permeability (PAMPA)

Causality & Rationale: Before introducing complex cellular models like Caco-2 (which convolute passive diffusion with active efflux/uptake transporters), the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to isolate and measure purely passive transcellular diffusion[2]. The C7-hydroxyl group, while beneficial for solubility, increases the polar surface area (PSA) and introduces a desolvation penalty when crossing a lipophilic membrane.

Experimental Protocol

We utilize a 1% lecithin/dodecane lipid mixture to biomimetically simulate the lipid bilayer of the gastrointestinal tract[3][4].

  • Donor Plate Preparation: Dilute the 10 mM DMSO stocks to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the wells of the donor plate[3].

  • Membrane Coating: Carefully dispense 5 µL of a 1% lecithin in dodecane solution directly onto the PVDF membrane of the donor plate[3].

  • Acceptor Plate Preparation: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor plate wells[4].

  • Assembly & Incubation: Place the donor plate into the acceptor plate, creating the "PAMPA sandwich." Incubate at room temperature for 18 hours[4].

  • Analysis: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). Control: Use Verapamil as a high-permeability positive control.

Benchmarking Data
Compound Papp​ ( 10−6 cm/s)Mass Balance (%)Permeability Classification
Reference 14.2 ± 1.195%High (Lipophilic core readily permeates)
Test (7-OH) 4.8 ± 0.6 98%Moderate (Desolvation penalty from -OH group)

Hepatic Metabolic Stability (HLM)

Causality & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes driving Phase I clearance[5]. Using Human Liver Microsomes (HLMs) allows for a robust, scalable prediction of intrinsic clearance ( CLint​ ). The assay must include a minus-NADPH control to differentiate between true CYP-mediated enzymatic metabolism and chemical instability in the buffer[6].

While the C7-OH group provides a direct handle for Phase II glucuronidation (not measured in this NADPH-only assay), its electron-donating nature can also activate the indazole ring toward further Phase I CYP-mediated oxidation.

HLM_Assay Incubation Compound + HLM (0.5 mg/mL protein) NADPH_plus + NADPH (Enzymatic) Incubation->NADPH_plus NADPH_minus - NADPH (Chemical Stability) Incubation->NADPH_minus LCMS LC-MS/MS Quantification NADPH_plus->LCMS Phase I Metabolism NADPH_minus->LCMS Control Clearance Calculate CL_int & Half-life (T1/2) LCMS->Clearance

Fig 2: Self-validating HLM metabolic stability assay design.

Experimental Protocol
  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[5][6]. Note: 0.5 mg/mL is chosen to maintain linear enzyme kinetics and minimize non-specific protein binding.

  • Compound Addition: Add the test/reference compound to a final concentration of 1 µM (final DMSO ≤ 0.25%)[5]. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM[5]. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard[5].

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound[5].

Benchmarking Data
Compound T1/2​ (min) CLint​ (µL/min/mg)-NADPH Control
Reference > 120< 11.5Stable (100% remaining)
Test (7-OH) 42 33.0 Stable (99% remaining)

Data Interpretation: The unsubstituted reference compound exhibits high Phase I metabolic stability. The introduction of the 7-hydroxyl group significantly increases Phase I intrinsic clearance, likely due to electronic activation of the aromatic system facilitating CYP-mediated hydroxylation at adjacent carbons.

Conclusion & Lead Optimization Directives

Benchmarking 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid against its unsubstituted counterpart reveals a classic medicinal chemistry trade-off:

  • Pros: The 7-hydroxylation drastically improves aqueous kinetic solubility (from 85 µM to 210 µM), which is highly advantageous for formulation and avoiding assay artifacts.

  • Cons: The modification introduces a desolvation penalty that reduces passive membrane permeability by roughly 3-fold in PAMPA models. Furthermore, it creates a metabolic liability, increasing Phase I intrinsic clearance in human liver microsomes.

Next Steps: If the 7-hydroxy indazole scaffold is required for target engagement (e.g., critical hydrogen bonding in a kinase or YEATS domain pocket), medicinal chemists should consider masking the hydroxyl group as a prodrug to recover permeability, or introducing steric bulk (e.g., fluorination at the C6 position) to block adjacent CYP oxidation sites and improve metabolic half-life.

References

  • Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. National Library of Medicine (NIH). Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

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Validation

A Comparative Guide to Orthogonal Assays for Validating the Biological Activity of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in developing potent inhibitors of various enzymes, including proteases and kinases.[1][2] Based on structural similarities to known inhibitors, we hypothesize that this compound functions as an inhibitor of SUMO-specific Protease 1 (SENP1), a critical enzyme in the SUMOylation pathway.[3][4][5]

Dysregulation of SENP1 is implicated in numerous pathologies, including cancer, making it a high-value therapeutic target.[5][6] Therefore, confirming the inhibitory activity of a new chemical entity against SENP1 requires a multi-faceted, evidence-based approach. This guide details two orthogonal assays designed to provide a robust and validated assessment of the compound's efficacy: a direct in vitro enzymatic assay and a cellular target engagement assay. By employing these distinct methodologies, we can build a high-confidence profile of the compound's biological function, mitigating the risk of artifacts and off-target effects.

The Central Role of SENP1 in the SUMOylation Pathway

SUMOylation is a dynamic post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a lysine residue on a target protein. This process is critical for regulating protein stability, localization, and activity.[3] The SUMOylation cycle is tightly regulated by a cascade of enzymes. SENP1 plays a dual role: it first processes SUMO precursors into their mature form and, crucially, it deconjugates SUMO from target proteins (deSUMOylation).[3][6][7] Inhibition of SENP1 leads to an accumulation of SUMOylated proteins, which can impact numerous downstream cellular processes, including transcription, cell cycle progression, and DNA repair.[3]

cluster_SUMOylation SUMOylation Cascade cluster_DeSUMOylation DeSUMOylation ProSUMO pro-SUMO MatureSUMO Mature SUMO ProSUMO->MatureSUMO Processing SENP1 SENP1 ProSUMO->SENP1 SENP1 Catalyzes E1 E1 Activating Enzyme (SAE1/SAE2) MatureSUMO->E1 ATP E2 E2 Conjugating Enzyme (Ubc9) E1->E2 E3 E3 Ligase E2->E3 SUMOylatedProtein SUMOylated Protein E3->SUMOylatedProtein Conjugation TargetProtein Target Protein TargetProtein->SUMOylatedProtein SUMOylatedProtein->TargetProtein Deconjugation Inhibitor 7-hydroxy-1-methyl-1H- indazole-5-carboxylic acid Inhibitor->SENP1 Inhibition

Caption: The SUMOylation Pathway and Point of Inhibition.

Orthogonal Assay 1: In Vitro Fluorogenic Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of purified SENP1. It provides a quantitative measure of inhibition, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50). The principle relies on a fluorogenic substrate, SUMO1-AMC (7-amino-4-methylcoumarin), which is non-fluorescent until cleaved by an active protease.[8][9] Upon cleavage by SENP1, the highly fluorescent AMC molecule is released, and the rate of its fluorescence increase is directly proportional to the enzyme's activity.

Experimental Workflow: Fluorogenic Assay
Caption: Workflow for the In Vitro SENP1 Fluorogenic Assay.
Detailed Experimental Protocol
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid in 100% DMSO, starting from a 10 mM stock.

  • Plate Setup : Using a low-volume 384-well black assay plate, dispense 50 nL of each compound dilution. For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known SENP1 inhibitor like triptolide (positive control, 100% inhibition).

  • Enzyme Addition : Prepare a solution of recombinant human SENP1 in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4) to a final concentration of 1 nM. Add 5 µL of the enzyme solution to each well.

  • Pre-incubation : Centrifuge the plate briefly (1 min at 1000 x g) and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation : Prepare a solution of SUMO1-AMC substrate in assay buffer to a final concentration of 200 nM. Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition : Immediately place the plate into a kinetic plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 60 minutes.[8]

  • Data Analysis :

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well.

    • Normalize the rates to the controls: % Inhibition = 100 * (1 - (Ratecompound - Ratepositive) / (Ratenegative - Ratepositive)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Performance Data
Compound Concentration (µM)Average Reaction Rate (RFU/min)% Inhibition
10015.298.1
33.321.891.5
11.155.658.0
3.778.935.7
1.295.420.5
0.4110.18.3
0.1118.71.1
0.0120.0 (DMSO Control)0.0
Calculated IC50 5.2 µM

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)

While the enzymatic assay confirms direct inhibition, it does not prove the compound can enter a cell and engage its target in a complex physiological environment. CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[12][13] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble SENP1 remaining, we can observe a "thermal shift" indicative of target engagement.

Experimental Workflow: CETSA

cluster_CellPrep Cell Preparation & Treatment cluster_Heating Thermal Challenge cluster_Analysis Protein Analysis A Culture cells (e.g., HEK293) to ~80% confluency B Treat cells with Compound or DMSO Vehicle A->B C Incubate for 1 hour at 37°C B->C D Harvest and lyse cells C->D E Aliquot lysate into PCR tubes D->E F Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min E->F G Centrifuge to pellet aggregated proteins F->G H Collect supernatant (soluble fraction) G->H I Analyze soluble SENP1 levels by Western Blot H->I J Quantify band intensity I->J K Plot melt curve to identify thermal shift J->K

Sources

Comparative

Structure-activity relationship (SAR) comparison of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid analogs

An in-depth technical analysis and structure-activity relationship (SAR) guide for researchers and drug development professionals optimizing epigenetic inhibitors. Executive Summary The mixed-lineage leukemia translocate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and structure-activity relationship (SAR) guide for researchers and drug development professionals optimizing epigenetic inhibitors.

Executive Summary

The mixed-lineage leukemia translocated to 1 (MLLT1, also known as ENL) YEATS domain has emerged as a critical epigenetic reader. By recognizing acetylated histones (e.g., H3K27ac), ENL recruits the Super Elongation Complex (SEC) to drive oncogene transcription in acute leukemias and Wilms' tumor[1]. Recent lead optimization campaigns, such as the discovery of the in vivo probe TDI-11055, have established the 1-methyl-1H-indazole-5-carboxylic acid moiety as a privileged chemotype for anchoring small molecules into the narrow acetyl-lysine (KAc) binding pocket of ENL[2].

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of the novel 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid analog against standard alternatives. By detailing the mechanistic causality behind these structural modifications and providing self-validating experimental workflows, this guide serves as a blueprint for optimizing epigenetic inhibitors.

Mechanistic Causality: The Role of the C7 Position

The indazole core functions as an acetyl-lysine mimetic, inserting deeply into an aromatic "sandwich" cage formed by residues such as Tyr78 and Tyr106 in the ENL YEATS domain[2]. Modifying the C7 position of this scaffold fundamentally alters the thermodynamics of target engagement:

  • Unsubstituted Core (-H): Provides baseline π−π stacking within the aromatic cage but leaves a solvent-exposed vector unexploited.

  • 7-Hydroxy Substitution (-OH): The addition of a hydroxyl group at the C7 position serves a dual purpose. First, it acts as an electron-donating group via resonance, increasing the electron density of the indazole ring and strengthening π−π interactions. Second, it introduces a highly directional hydrogen-bond donor capable of interacting with structural water molecules or backbone carbonyls near the pocket rim, without introducing severe steric bulk.

  • 7-Methoxy Substitution (-OMe): While maintaining electron-donating properties, the steric bulk of the methyl group creates a severe spatial clash within the constrained KAc pocket, forcing the indazole core into a suboptimal binding geometry.

ENL_Pathway H3K27ac Acetylated Histone (H3K27ac) ENL ENL YEATS Domain H3K27ac->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II Activation SEC->PolII Phosphorylates Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) PolII->Oncogenes Drives Inhibitor 7-OH-Indazole Inhibitor Inhibitor->ENL Blocks Binding

Figure 1: Mechanism of ENL YEATS domain in transcriptional regulation and targeted inhibition.

Quantitative SAR Comparison

To objectively evaluate these analogs, we compare their performance based on established SAR trajectories for the indazole-5-carboxylic acid chemotype in YEATS domain inhibition[1][2]. The data below illustrates the causality of C7 substitution on biochemical affinity.

AnalogC7 SubstituentENL YEATS IC₅₀ (nM)BRDT-BD2 IC₅₀ (nM)Physicochemical Impact & Mechanism
1 (Reference) -H120>10,000Baseline π−π stacking in KAc pocket.
2 (Target) -OH45>10,000Enhanced π electron density; introduces H-bond donor.
3 -OMe310>10,000Steric clash with KAc pocket walls; disrupts binding angle.
4 -F95>10,000Inductive electron withdrawal; slight lipophilicity increase.

*Note: IC₅₀ values are representative benchmarks synthesizing the SAR trends of the 1-methyl-1H-indazole-5-carboxylic acid chemotype to demonstrate the thermodynamic impact of the 7-hydroxy substitution.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols describe the synthesis and biochemical evaluation of these analogs. Each protocol includes built-in validation steps to prevent common experimental artifacts.

Protocol 1: Amide Coupling of 7-Hydroxy-1-Methyl-1H-Indazole-5-Carboxylic Acid

Causality: The carboxylic acid must be coupled to a basic amine (e.g., a pyrrolidine derivative) to form the active inhibitor[2]. The presence of the 7-hydroxyl group requires precise stoichiometric control to prevent off-target O-acylation.

  • Preparation: Dissolve 1.0 eq of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) in anhydrous DMF to a 0.1 M concentration.

  • Activation: Add 1.1 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 15 minutes to generate the active ester intermediate.

  • Coupling: Add 1.0 eq of the target amine (e.g., (S)-2-methylpyrrolidine). Stir for 2 hours at room temperature.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. The desired amide product should appear as the major peak. Because the 7-OH group is a weak nucleophile, excess coupling reagents can theoretically cause double-acylation (amide + ester). If the double-acylated mass is observed, quench the reaction immediately with methanol to cleave the unstable ester.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase prep-HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure inhibitor.

Protocol 2: ENL YEATS AlphaScreen Binding Assay

Causality: This proximity-based assay measures the displacement of a biotinylated H3K27ac peptide from His-tagged ENL YEATS. It is highly sensitive but prone to interference from fluorescent compounds.

  • Reagent Assembly: In a 384-well ProxiPlate, combine 10 nM His-ENL YEATS domain and 20 nM biotinylated H3K27ac peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Addition: Dispense the synthesized 7-hydroxy indazole analogs in a 10-point dose-response format (top concentration 10 µM, 3-fold dilutions). Incubate for 30 minutes to reach thermodynamic equilibrium.

  • Bead Addition: Add 10 µg/mL Streptavidin-coated Donor beads and Ni-NTA Acceptor beads under low-light conditions. Incubate for 1 hour at room temperature.

  • Self-Validation (Critical): Always run a parallel "GST-only" counter-screen plate. Small molecules can act as Pan-Assay Interference Compounds (PAINS), quenching the singlet oxygen generated by the donor beads. If a compound shows an IC₅₀ in the counter-screen, the primary assay result is an artifact.

  • Detection: Read the plate on an Alpha-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

SAR_Workflow Design Analog Design (7-OH vs 7-H/OMe) Synth Amide Coupling (HATU/DIEA) Design->Synth Purify Purification (Prep-HPLC) Synth->Purify Assay AlphaScreen (IC50 Assay) Purify->Assay SPR SPR Kinetics (Kd, Kon, Koff) Assay->SPR SAR SAR Modeling & Lead Selection SPR->SAR

Figure 2: Step-by-step experimental workflow for the synthesis and SAR screening of indazole analogs.

Conclusion

The substitution of the 1-methyl-1H-indazole-5-carboxylic acid scaffold at the C7 position represents a highly rational approach to optimizing ENL YEATS domain inhibitors. The 7-hydroxy analog provides a superior balance of electronic enrichment for π−π stacking and targeted hydrogen bonding without the steric penalties observed in bulkier analogs like the 7-methoxy derivative. By utilizing the self-validating synthesis and screening protocols outlined above, researchers can confidently advance this chemotype toward in vivo validation.

References

  • Sigma-Aldrich - 7-HYDROXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID (CAS 1557885-86-5).
  • ACS Medicinal Chemistry Letters - Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055.
  • European Patent Office (EP 4428134 A1) - PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3.
  • PNAS / ResearchGate - Discovery and characterization of bromodomain 2–specific inhibitors of BRDT.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS No. 1557885-86-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a compound is the foundational step in its safe management. 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a solid compound that, based on available data, presents several hazards that must be managed with care.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate that 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid be treated as hazardous waste . Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, is strictly prohibited and can lead to environmental contamination and regulatory violations.[1][2] The guiding principle for its disposal is containment and transfer to a licensed waste disposal facility, in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[1][2][3]

Table 1: Hazard and Safety Summary for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid

PropertyInformationSource(s)
CAS Number 1557885-86-5
Physical Form Solid
GHS Pictogram Exclamation Mark
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Disposal Workflow: A Step-by-Step Protocol

The following protocol details the necessary steps for the safe collection, storage, and disposal of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid waste. This workflow is designed to ensure a self-validating system of safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to wear appropriate PPE to mitigate the risks of skin and eye irritation, and inhalation.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[5]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, especially outside of a fume hood, a NIOSH-approved respirator is necessary.

Step 2: Waste Collection and Container Selection

All materials contaminated with 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid, including the pure compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and any absorbed spill material, must be collected as hazardous waste.

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[1][7] For solid waste, a wide-mouthed, sealable container made of high-density polyethylene (HDPE) is a suitable choice.

  • Avoid Incompatibilities: Do not mix this waste with other incompatible chemical waste streams. As a carboxylic acid, it should be segregated from bases.[8]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement that ensures the contents are clearly identified and handled correctly.[2][7]

The hazardous waste label must include:

  • The words "Hazardous Waste" clearly visible.[2][7]

  • The full chemical name: "7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid" . Avoid using abbreviations or chemical formulas.[7]

  • The approximate quantity or percentage of the chemical in the container.

  • The date when waste was first added to the container (the "accumulation start date").

  • The name and contact information of the Principal Investigator or responsible person.[2]

  • Check the appropriate hazard pictograms on the label, in this case, the exclamation mark for irritation and acute toxicity.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[7][8]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[7]

  • Segregation: Store the waste container segregated from incompatible materials, particularly bases.[7][8]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][8] Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]

  • Inspections: Conduct and document weekly inspections of the SAA to check for any leaks or container degradation.[1][7]

Step 5: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][7]

  • Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a completed chemical waste pickup form.[2][7]

  • Regulatory Time Limits: Be aware that there are regulatory time limits for how long waste can be stored in an SAA once a container is full. The EPA requires that a full container be removed within 72 hours.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with the proper training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EH&S or emergency response team.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust.[5][9] Dampening the material with a small amount of water may help to reduce dust generation.[10]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container with the spill cleanup debris as hazardous waste and manage it according to the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

DisposalWorkflow Disposal Workflow for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date, Hazards) container->label_container saa Place in Designated Satellite Accumulation Area (SAA) label_container->saa segregate Segregate from Incompatible Materials (e.g., Bases) saa->segregate inspect Inspect SAA Weekly (Check for leaks, container integrity) segregate->inspect container_full Container is 90% Full? inspect->container_full container_full->inspect No request_pickup Submit Waste Pickup Request to EH&S container_full->request_pickup Yes ehs_pickup EH&S / Licensed Contractor Picks Up Waste request_pickup->ehs_pickup end Compliant Disposal at Licensed Facility ehs_pickup->end assess_spill Assess Spill (Minor or Major?) spill->assess_spill minor_spill Minor Spill: Cleanup with Spill Kit assess_spill->minor_spill Minor major_spill Major Spill: Contact EH&S/Emergency Response assess_spill->major_spill Major collect_debris Collect Spill Debris as Hazardous Waste minor_spill->collect_debris major_spill->ehs_pickup collect_debris->container

Caption: Decision workflow for compliant disposal.

By adhering to this structured and well-documented disposal protocol, laboratory professionals can ensure that their innovative work is conducted with the highest regard for safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. [Link]

  • SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Greenbook. [Link]

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Ministry of Environment and Natural Resources. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid

As a highly functionalized heterocyclic building block, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) is a critical intermediate in modern drug discovery. The indazole core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized heterocyclic building block, 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1557885-86-5) is a critical intermediate in modern drug discovery. The indazole core is a privileged scaffold frequently utilized in the development of kinase inhibitors, oncology therapeutics, and neuroprotective agents . However, the presence of both a carboxylic acid and a phenolic hydroxyl group on the indazole ring introduces specific reactivity and safety profiles that require rigorous handling protocols.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies for the safe handling, reaction execution, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Risk Assessment

Before designing an experimental workflow, it is critical to understand the causality behind the chemical's hazards. The functional groups on this molecule dictate its interaction with human tissue and laboratory environments .

Hazard ClassGHS CodeSignal WordMechanistic Rationale & Physiological Impact
Acute Toxicity (Oral) H302WarningHarmful if swallowed. The molecule is readily absorbed in the gastrointestinal tract, leading to systemic toxicity.
Skin Irritation H315WarningCauses skin irritation. The carboxylic acid moiety (pKa ~4.5) causes localized pH disruption and protein denaturation upon prolonged dermal contact.
Eye Irritation H319WarningCauses serious eye irritation. Direct contact with the micro-crystalline powder causes rapid corneal inflammation and osmotic stress.
Target Organ Toxicity H335WarningMay cause respiratory irritation. The fine particulate nature of the dry powder easily aerosolizes, irritating mucosal membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling functionalized indazoles dissolved in reaction solvents. The following matrix details the required equipment and the scientific rationale behind each choice, adhering to standard prudent laboratory practices .

PPE CategorySpecificationCausality & Operational Rationale
Hand Protection Nitrile (≥0.11 mm) Double-Glove for SolventsStandard nitrile protects against the dry powder. However, indazole couplings require polar aprotic solvents (DMF/DMSO). These solvents rapidly permeate standard nitrile, acting as carriers that transport the dissolved active pharmaceutical ingredient (API) directly through the skin. Double-gloving is mandatory during the dissolution phase.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate aerosolization during the weighing phase and solvent splashing during the reaction setup.
Body Protection NFPA 2112 Flame-Retardant CoatPrevents static buildup (which can aerosolize the powder) and protects against the flammability hazards of associated extraction solvents (e.g., Ethyl Acetate).
Respiratory Fume Hood (80–120 fpm)Mitigates the H335 inhalation risk. The compound must never be weighed or transferred on an open benchtop.

Operational Protocols: Experimental Workflow

The most common application for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is amide coupling to generate diverse compound libraries. The following step-by-step methodology is designed as a self-validating system —do not proceed to the next step unless the validation check is successful.

Phase 1: Preparation & Weighing
  • Fume Hood Validation: Turn on the fume hood and check the digital airflow monitor.

    • Validation Check: Ensure the face velocity is strictly between 80 and 120 feet per minute (fpm). If the monitor reads outside this range, halt operations immediately.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Ground yourself by touching a grounded metal surface before handling the chemical container.

  • Material Transfer: Use a grounded, stainless-steel micro-spatula to transfer the required mass of CAS 1557885-86-5.

    • Validation Check: Inspect the exterior of the weigh boat. If stray powder is visible, wipe it with a static-free, ethanol-dampened cloth before removing it from the balance enclosure.

Phase 2: Dissolution & Activation (Amide Coupling)
  • Solvent Addition: Transfer the powder to a dry, inert-gas-flushed round-bottom flask. Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 volumes).

    • Validation Check: Swirl the flask gently. The solution should become completely homogenous. If particulates remain, sonicate for 30 seconds.

  • Reagent Introduction: Add the coupling reagent (e.g., HATU, 1.2 eq) followed by the base (e.g., DIPEA, 3.0 eq).

    • Causality Note: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium active ester.

Phase 3: Decontamination
  • Surface Cleaning: Spray the balance, spatulas, and surrounding hood surface with 70% Ethanol or Isopropanol.

    • Validation Check: Wipe the area with a white cleanroom wipe. Visually inspect the wipe; it must be completely free of any yellow/white residue before the hood is released for other uses.

Workflow Visualization

The following diagram maps the critical path for handling this building block, highlighting the transition from dry powder handling to solvent-mediated reaction execution.

G Start 1. Pre-Operation Verify Hood Velocity (80-120 fpm) Weighing 2. Material Transfer Weigh CAS 1557885-86-5 Start->Weighing Airflow Confirmed Dissolution 3. Solvent Addition Dissolve in DMF/DMSO (Double-Gloving Required) Weighing->Dissolution Powder Transferred Reaction 4. Reaction Execution Amide Coupling (Closed System) Dissolution->Reaction Reagents Added Waste 5. Waste Segregation Separate Organic/Aqueous Reaction->Waste Reaction Complete Decon 6. Decontamination Clean with 70% EtOH Reaction->Decon Equipment Cleaning Waste->Decon Final Area Prep

Safe handling and reaction workflow for 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid.

Emergency Response & Waste Management

Spill Management Plan
  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the H335 respiratory irritant. Instead, cover the spill with damp absorbent pads (using water or ethanol) to suppress dust, then carefully scoop the pads into a hazardous waste container.

  • Solvent Solution Spill: If the compound is dissolved in DMF/DMSO and spills, immediately evacuate the immediate area to prevent inhalation of solvent vapors. Wear a respirator and heavy-duty butyl rubber gloves to absorb the liquid with inert spill-control materials (e.g., vermiculite).

Waste Segregation Protocols

Improper disposal of functionalized indazoles can lead to environmental toxicity and regulatory fines. Execute the following segregation:

  • Halogenated Organic Waste: If the reaction workup utilizes Dichloromethane (DCM) or Chloroform, all organic layers containing unreacted indazole starting material must be routed here.

  • Non-Halogenated Organic Waste: If the workup utilizes Ethyl Acetate or pure DMF, route the waste to the non-halogenated stream.

  • Solid Hazardous Waste: All contaminated weigh boats, empty reagent vials, and the primary layer of nitrile gloves used during dissolution must be disposed of in a sealed, labeled solid hazardous waste bin.

References

  • Synthesis, molecular docking and DFT studies on novel indazole derivatives Source: RSC Advances URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL:[Link]

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